HMBD-001
Beschreibung
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-21-10-4-2-9(3-5-10)8-15-11-6-7-12(18(19)20)14-13(11)16-22-17-14/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENONFJSMWUIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067805 | |
| Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33984-50-8 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-7-nitro-2,1,3-benzoxadiazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33984-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Methoxybenzylamino)-4-nitrobenzoxadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033984508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33984-50-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | s-Benzofurazanamine, N-[(4-methoxyphenyl)methyl]-7-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(4-Methoxybenzyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E78Z5W2PR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
HMBD-001: A Technical Guide to its Mechanism of Action in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMBD-001 is an investigational monoclonal antibody targeting the human epidermal growth factor receptor 3 (HER3).[1] HER3 is a member of the EGFR family of receptor tyrosine kinases and is a potent driver of tumor growth, survival, and resistance to anti-cancer therapies.[2][3] Unlike other members of its family, HER3 has impaired kinase activity and relies on heterodimerization with other receptors, primarily HER2 or EGFR, for signal transduction.[2][4] This dimerization, which can be triggered by the ligand neuregulin 1 (NRG1) or by HER2/EGFR overexpression, activates the PI3K/AKT and MAPK signaling pathways, promoting cancer cell proliferation and survival.[2][3] Previous attempts to target HER3 have shown limited clinical efficacy, likely due to their inability to completely block receptor dimerization.[2] this compound represents a novel approach, engineered to bind to a unique epitope on the HER3 dimerization interface, thereby directly and potently inhibiting its activation.[2][3] This document provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical data for this compound in solid tumors.
Core Mechanism of Action
This compound (previously known as 10D1F) is a high-affinity, specific anti-HER3 neutralizing antibody.[2] Its primary mechanism of action is the direct inhibition of HER3 heterodimerization with its signaling partners, HER2 and EGFR.[3]
Key features of this compound's mechanism include:
-
Unique Binding Epitope : It binds to a specific, challenging-to-target region on the dimerization interface of HER3.[2][5]
-
Complete Blockade of Dimerization : This binding sterically hinders the formation of both ligand-dependent (NRG1-mediated) and ligand-independent (driven by HER2/EGFR overexpression) heterodimers.[2][4]
-
Inhibition of Downstream Signaling : By preventing dimerization, this compound effectively shuts down the activation of the pro-survival PI3K/AKT and MAPK signaling pathways.[2][3]
This direct and complete blockade of a central oncogenic signaling node distinguishes this compound from other HER3-targeting antibodies that may only inhibit ligand binding, allowing for escape via ligand-independent mechanisms.[2]
Signaling Pathway
The following diagram illustrates the HER3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
Preclinical Efficacy
This compound has demonstrated potent anti-tumor activity across a range of in vitro and in vivo preclinical models.[2][6][7]
| Assay Type | Model / Cell Line | Key Result | Citation |
| Signaling Inhibition | NCI-N87 (Gastric), A549 (Lung) | 90% decrease in p-ErbB3 (HER3) phosphorylation at 24 hrs. | [7][8] |
| NCI-N87, A549 | 60% decrease in downstream p-AKT at 24 hrs. | [7][8] | |
| Cell Proliferation | NCI-N87 (Gastric) | >90% inhibition of cell proliferation after 5 days. | [7][8] |
| BT474 (Breast) | Up to 85% inhibition of cell proliferation after 5 days. | [7] | |
| In Vivo Tumor Growth | NCI-N87 Gastric Cancer CDX | >90% inhibition of tumor growth at 25 days with weekly dosing. | [7][8] |
Phase I/IIa Clinical Trial (NCT05057013)
The first-in-human trial evaluated this compound monotherapy in heavily pre-treated patients with various advanced solid tumors.[6][9][10]
| Parameter | Value | Notes | Citation |
| Patients Enrolled | 23 | Heavily pre-treated, various HER3-expressing tumor types. | [9][11] |
| Patients Evaluable for Efficacy | 21 | As of data cut-off: 8 September 2023. | [9][10] |
| Safety | 0 | No dose-limiting toxicities (DLTs) observed across six cohorts. | [9][10] |
| Disease Control Rate (DCR) | 43% (9/21) | Includes patients with partial response and stable disease. | [9][10] |
| Partial Response (PR) | 1 patient (Pancreatic Cancer) | 51% tumor shrinkage after 4 cycles of treatment. | [9][11] |
| Stable Disease (SD) | 8 patients | - | [11] |
| Pharmacokinetics | 12 days | Maximal half-life observed for this compound monotherapy. | [9] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are summarized from the Molecular Cancer Therapeutics publication on 10D1F (this compound).[6]
HER3 Phosphorylation and Pathway Activation Assay
-
Cell Seeding : Cancer cell lines (e.g., NCI-N87, A549) were seeded in 6-well plates in media containing 10% FBS.[6]
-
Antibody Treatment : Cells were treated with anti-HER3 antibodies for a specified duration (e.g., 4 or 24 hours).[6]
-
Ligand Stimulation : Cells were stimulated with 50 ng/mL of NRG1 to induce HER3 phosphorylation.[6]
-
Cell Lysis : Following stimulation, cells were harvested and lysed.[6]
-
Western Blotting : Cell lysates were subjected to Western blot analysis using antibodies specific for total and phosphorylated forms of HER3 and downstream signaling proteins like AKT.[6]
In Vitro Tumor Growth Assay
-
Cell Seeding : Cancer cell lines (e.g., NCI-N87, A549, BT474) were seeded in appropriate culture plates.[6]
-
Antibody Treatment : Cells were treated with serially diluted concentrations of this compound or comparator antibodies.[6]
-
Incubation : The treated cells were incubated for 5 days.[6]
-
Viability Assessment : Cell viability was determined using a Cell Counting Kit-8 (CCK-8) assay.[6]
-
Data Analysis : IC50 values were calculated by fitting the percent inhibition versus antibody concentration data to a four-parameter logistic model.[6]
In Vivo Tumor Growth Assay (Xenograft Model)
-
Model System : NCI-N87 gastric cancer cells were used to establish cell-derived xenograft (CDX) models in mice.[6][7]
-
Treatment Administration : Once tumors were established, mice were treated with weekly doses of this compound.[7]
-
Tumor Monitoring : Tumor growth was monitored over a period of 25 days.[7]
-
Efficacy Endpoint : The primary endpoint was the inhibition of tumor growth compared to a control group.[7]
-
Toxicity Assessment : Mice were monitored for any observable adverse toxicity.[7]
The workflow for a typical preclinical efficacy study is outlined below.
Conclusion
This compound is a precision antibody therapeutic with a novel and differentiated mechanism of action that directly targets the HER3 dimerization interface. Preclinical data have demonstrated its ability to potently inhibit HER3 signaling and suppress tumor growth in various models.[2][6] Early clinical data from the Phase I/IIa trial in heavily pre-treated patients with advanced solid tumors show that this compound is safe and well-tolerated, with encouraging signs of anti-tumor activity.[9][10] By completely blocking both ligand-dependent and -independent HER3 activation, this compound holds the potential to be a best-in-class therapy for patients with HER3-driven cancers, including those with NRG1 fusions and HER3 mutations.[1][9] Ongoing and future studies will further define its efficacy in biomarker-selected patient populations and in combination with other anti-cancer agents.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. 10D1F, an Anti-HER3 Antibody that Uniquely Blocks the Receptor Heterodimerization Interface, Potently Inhibits Tumor Growth Across a Broad Panel of Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 10. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 11. hummingbirdbioscience.com [hummingbirdbioscience.com]
The Dual Blockade of HER3 Signaling by HMBD-001: A Technical Deep Dive
For Immediate Release
This technical guide provides an in-depth overview of HMBD-001, a novel monoclonal antibody, and its targeted inhibition of the HER3 signaling pathway, a critical driver of tumor progression and therapeutic resistance. Designed for researchers, scientists, and drug development professionals, this document consolidates key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes the complex biological interactions at the core of this therapeutic approach.
Executive Summary
This compound is a pioneering anti-HER3 monoclonal antibody engineered to uniquely bind to the dimerization interface of the HER3 receptor. This distinct mechanism of action effectively blocks both ligand-dependent and ligand-independent activation of HER3, a key node in the oncogenic PI3K/AKT and MAPK signaling pathways. Preclinical studies have demonstrated potent anti-tumor activity in a range of cancer models, including those with NRG1 fusions and HER3 mutations. Early clinical data from the ongoing Phase I/IIa trial (NCT05057013) suggest a favorable safety profile and encouraging signs of efficacy. This document serves as a comprehensive resource on the scientific rationale, mechanism of action, and supporting data for this compound.
The HER3 Signaling Pathway: A Critical Oncogenic Driver
The human epidermal growth factor receptor 3 (HER3), a member of the ErbB family of receptor tyrosine kinases, plays a pivotal role in normal cell growth and development. However, its aberrant activation is a key driver in numerous cancers.[1][2] Unlike other ErbB family members, HER3 possesses a catalytically impaired kinase domain and relies on heterodimerization with other receptor tyrosine kinases, primarily HER2 and EGFR, for signal transduction.[3]
The binding of the ligand neuregulin-1 (NRG1) to the extracellular domain of HER3 induces a conformational change that promotes the formation of a potent HER2/HER3 heterodimer.[4][5] This dimerization leads to the trans-phosphorylation of the HER3 cytoplasmic tail, creating docking sites for the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[3] This event triggers the activation of the PI3K/AKT/mTOR pathway, a central signaling cascade that promotes cell proliferation, survival, and resistance to therapy.[6] Additionally, HER3 signaling can also activate the RAS/RAF/MEK/ERK (MAPK) pathway.[6]
Notably, HER3 can also be activated in a ligand-independent manner, particularly in the context of HER2 or EGFR overexpression.[5][6] Furthermore, NRG1 gene fusions, which lead to the overexpression of NRG1, are oncogenic drivers in a subset of solid tumors.[3][7] The central role of HER3 in driving these powerful oncogenic pathways, coupled with its involvement in acquired resistance to other targeted therapies, makes it a compelling target for cancer treatment.[1][4]
Figure 1: Simplified HER3 Signaling Pathway.
This compound: A Novel Mechanism of Action
This compound is a humanized IgG1 monoclonal antibody rationally designed to target a unique and highly conserved epitope on the dimerization interface of HER3.[6] This strategic binding site distinguishes this compound from other HER3-targeting antibodies that primarily block NRG1 binding. By binding directly to the dimerization arm, this compound effectively prevents HER3 from forming heterodimers with its signaling partners, HER2 and EGFR.[6] This blockade is comprehensive, inhibiting both NRG1-dependent and NRG1-independent activation of the receptor.[5][6]
The consequence of this dual blockade is a potent and sustained inhibition of downstream signaling through the PI3K/AKT and MAPK pathways, ultimately leading to the suppression of tumor cell proliferation and survival.[6] Preclinical data have confirmed that this compound binds to HER3 with high affinity, in the low nanomolar range.[8]
Figure 2: Mechanism of Action of this compound.
Preclinical Data Summary
This compound has demonstrated significant anti-tumor activity across a range of preclinical models, validating its unique mechanism of action.
In Vitro Studies
In cellular assays, this compound effectively inhibited the phosphorylation of HER3 and its downstream effector, AKT. A 90% decrease in phosphorylated HER3 and a 60% decrease in phosphorylated AKT were observed at 24 hours in preclinical models.[8] This potent inhibition of signaling translated to a significant reduction in tumor cell proliferation. For instance, in ErbB3+ gastric cancer (NCI-N87) and breast cancer (BT474) cell lines, this compound inhibited proliferation by over 90% and up to 85%, respectively, after 5 days of treatment.[8]
| Cell Line | Cancer Type | Key Feature | This compound Effect | Citation |
| NCI-N87 | Gastric Cancer | ErbB3+ | >90% inhibition of proliferation | [8] |
| BT474 | Breast Cancer | ErbB3+ | Up to 85% inhibition of proliferation | [8] |
In Vivo Studies
The anti-tumor efficacy of this compound has been further demonstrated in various xenograft models. In a patient-derived xenograft (PDX) model of NRG1-fusion ovarian cancer, this compound treatment resulted in superior tumor growth inhibition compared to other anti-HER3 and anti-HER2/HER3 bispecific antibodies.[7][9] In models of HER3-mutant cancers, this compound achieved greater than 80% tumor growth inhibition.[10] Furthermore, in squamous cell carcinoma models, the combination of this compound with the EGFR inhibitor cetuximab led to up to 100% tumor growth inhibition.[2] In a gastric cancer CDX model (NCI-N87), weekly administration of this compound resulted in over 90% inhibition of tumor growth at 25 days with no observed toxicity.[8]
| Model Type | Cancer Type | Key Feature | This compound Treatment | Tumor Growth Inhibition | Citation |
| PDX | Ovarian Cancer | NRG1 Fusion | Monotherapy | Superior to other HER3 antibodies | [7][9] |
| Xenograft | Multiple | HER3 Mutations | Monotherapy | >80% | [10] |
| Xenograft | Squamous Cell Carcinoma | - | Combination with Cetuximab | Up to 100% | [2] |
| CDX | Gastric Cancer | ErbB3+ | Monotherapy | >90% at 25 days | [8] |
Clinical Development of this compound
This compound is currently being evaluated in a Phase I/IIa clinical trial (NCT05057013) in patients with advanced HER3-expressing solid tumors.[11] The initial dose-escalation phase of the trial has provided encouraging results.
Safety and Tolerability
As of the data cutoff of September 8, 2023, this compound has been shown to be safe and well-tolerated.[12] No dose-limiting toxicities have been observed, and there have been no treatment discontinuations due to related adverse events.[12]
Pharmacokinetics and Efficacy
The monotherapy has a maximal half-life of 12 days.[12] In a cohort of 21 evaluable, heavily pre-treated patients, the disease control rate (DCR) was 43% (9 out of 21).[12] Notably, one patient with advanced pancreatic cancer achieved a partial response with a 51% reduction in tumor size after four cycles of this compound treatment.[12]
| Clinical Trial Phase | Number of Evaluable Patients | Disease Control Rate (DCR) | Notable Responses | Citation |
| Phase I/IIa (Dose Escalation) | 21 | 43% | One partial response (51% tumor shrinkage) | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
Co-Immunoprecipitation (Co-IP) for HER3 Dimerization
Objective: To assess the ability of this compound to inhibit the heterodimerization of HER3 with HER2 or EGFR.
Protocol Outline:
-
Cell Lysis: Cancer cells expressing HER2 and HER3 are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for the "bait" protein (e.g., HER2).
-
Complex Capture: Protein A/G-coupled agarose or magnetic beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The captured protein complexes are eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of the "prey" protein (HER3) is detected using a specific anti-HER3 antibody. A reduction in the amount of co-precipitated HER3 in the presence of this compound indicates inhibition of dimerization.
Figure 3: Co-Immunoprecipitation Workflow.
Western Blotting for Downstream Signaling
Objective: To measure the effect of this compound on the phosphorylation of HER3 and downstream signaling proteins like AKT.
Protocol Outline:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time, then lysed.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated HER3 (p-HER3) and phosphorylated AKT (p-AKT). Total HER3 and AKT antibodies are used as loading controls.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to p-HER3 and p-AKT is quantified and normalized to the total protein levels.
Cell Viability Assays
Objective: To determine the effect of this compound on the proliferation and survival of cancer cells.
Protocol Outline (MTT/MTS Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of this compound.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan product.
-
Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values (the concentration of this compound that inhibits cell growth by 50%) are determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol Outline:
-
Cell Implantation: Human cancer cells (e.g., with NRG1 fusions or HER3 mutations) are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via intravenous or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).
Conclusion and Future Directions
This compound represents a promising, next-generation therapeutic strategy for cancers driven by aberrant HER3 signaling. Its unique mechanism of action, which involves the complete blockade of HER3 dimerization, offers a potential advantage over previous HER3-targeting agents. The robust preclinical data, coupled with the encouraging early clinical findings, underscore the potential of this compound as a monotherapy and in combination with other targeted agents.
Future research will focus on the continued clinical development of this compound, including the identification of predictive biomarkers to select patients most likely to benefit from treatment. The ongoing and planned clinical trials in specific patient populations, such as those with NRG1 fusions and HER3 mutations, will be crucial in defining the clinical utility of this novel therapeutic. The comprehensive data presented in this guide provide a solid foundation for the further investigation and development of this compound as a valuable addition to the armamentarium of precision cancer therapies.
References
- 1. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CD74-NRG1 Fusions Are Oncogenic In Vivo and Induce Therapeutically Tractable ERBB2:ERBB3 Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 5. Hummingbird Bioscience to Present Pre-Clinical Data on Novel Biomarkers for HER3-driven Cancers [prnewswire.com]
- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hummingbird Bioscience to Present Two Posters on Anti-HER3 and Anti-VISTA Antibody Therapeutics at American Association for Cancer Research (AACR) Meeting 2024 [prnewswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
Preclinical Efficacy of HMBD-001: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data supporting the efficacy of HMBD-001, a novel anti-HER3 monoclonal antibody. The data presented herein demonstrates the potent and broad anti-tumor activity of this compound in a range of preclinical models, highlighting its unique mechanism of action and therapeutic potential for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a humanized IgG1 antibody that targets a unique epitope on the dimerization interface of the HER3 (ErbB3) receptor.[1][2] This distinct binding site allows this compound to effectively block both ligand-dependent (NRG1-mediated) and ligand-independent heterodimerization of HER3 with other ErbB family members, such as HER2 and EGFR.[1][2][3][4] The inhibition of HER3 heterodimerization leads to a robust suppression of the downstream PI3K/AKT and MAPK signaling pathways, which are critical for tumor cell proliferation and survival.[2] Preclinical studies, primarily detailed in the seminal publication in Molecular Cancer Therapeutics under the antibody's original designation, 10D1F, showcase its superior tumor growth inhibition in vitro and in vivo across a diverse panel of cancer models.[1][5][6]
Mechanism of Action
This compound's primary mechanism of action is the steric hindrance of HER3 heterodimerization. By binding to a specific epitope on the dimerization arm of HER3, this compound prevents the conformational changes required for its interaction with HER2 and EGFR. This blockade is effective regardless of the presence of the HER3 ligand, neuregulin-1 (NRG1), providing a more complete shutdown of HER3 signaling compared to antibodies that solely compete with ligand binding.[1][2][3]
Quantitative Preclinical Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of this compound (10D1F), demonstrating its potent anti-tumor activity.
Table 1: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | This compound (10D1F) IC50 (nmol/L) |
| A549 | Lung | ~10 |
| NCI-N87 | Gastric | ~1 |
| BxPC-3 | Pancreatic | ~10 |
| MCF7 | Breast | ~1 |
| BT-474 | Breast | ~1 |
| FaDu | Head and Neck | ~10 |
| Calu-3 | Lung | ~1 |
| SK-BR-3 | Breast | ~10 |
| OVCAR-8 | Ovarian | ~1 |
Data extracted from proliferation assays in "10D1F, an Anti-HER3 Antibody that Uniqually Blocks the Receptor Heterodimerization Interface, Potently Inhibits Tumor Growth Across a Broad Panel of Tumor Models".[1]
Table 2: Inhibition of Downstream Signaling
| Cell Line | Treatment | % Inhibition of p-AKT | % Inhibition of p-ERK |
| MCF7 | This compound (10D1F) | >90% | ~50% |
| BxPC-3 | This compound (10D1F) | >80% | ~40% |
Data represents the percentage reduction in phosphorylated AKT and ERK levels as determined by Western blot analysis in the aforementioned publication.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | % Tumor Growth Inhibition (TGI) |
| NCI-N87 | Gastric | This compound (10D1F) | >90% |
| BxPC-3 | Pancreatic | This compound (10D1F) | ~80% |
| FaDu | Head and Neck | This compound (10D1F) | ~70% |
| Ovarian PDX (NRG1-fusion) | Ovarian | This compound (10D1F) | Superior to other HER3 antibodies |
TGI data is based on the reduction in tumor volume in treated versus vehicle control groups in the referenced preclinical studies.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Lines and Culture
A panel of human cancer cell lines, including A549 (lung), NCI-N87 (gastric), BxPC-3 (pancreatic), MCF7 (breast), BT-474 (breast), FaDu (head and neck), Calu-3 (lung), SK-BR-3 (breast), and OVCAR-8 (ovarian), were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Cell Proliferation Assay
Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound (10D1F) or a control IgG antibody. After a 5-day incubation period, cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance was measured at 450 nm, and the half-maximal inhibitory concentration (IC50) was calculated.[1]
Western Blot Analysis for Downstream Signaling
Cells were seeded in 6-well plates and grown to 70-80% confluency. They were then serum-starved for 24 hours before being treated with this compound (10D1F) or control IgG for 2 hours, followed by stimulation with 100 ng/mL NRG1 for 10 minutes where applicable. Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-HER3, HER3, p-AKT, AKT, p-ERK, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Models
All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (4-6 weeks old) were subcutaneously inoculated with 5 x 10^6 cancer cells. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment and control groups. This compound (10D1F) or a vehicle control was administered, typically via intraperitoneal injection, twice weekly. Tumor volumes and body weights were measured 2-3 times per week. Tumor growth inhibition (TGI) was calculated at the end of the study.[1]
Conclusion
The preclinical data for this compound (10D1F) robustly demonstrates its potent anti-tumor efficacy across a wide range of cancer models. Its unique mechanism of action, involving the direct blockade of HER3 heterodimerization, translates into superior inhibition of key oncogenic signaling pathways and significant tumor growth inhibition. These compelling preclinical findings provide a strong rationale for the ongoing clinical development of this compound as a promising therapeutic agent for patients with HER3-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 6. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
In-Depth Technical Whitepaper: The Discovery and Development of HMBD-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMBD-001 is a novel, clinical-stage humanized IgG1 monoclonal antibody targeting the human epidermal growth factor receptor 3 (HER3). Discovered and developed by Hummingbird Bioscience, this compound represents a precision medicine approach to oncology, engineered to address the challenges of HER3-driven cancers. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It details the innovative Rational Antibody Discovery (RAD) platform utilized for its creation, presents key preclinical and clinical data in structured tables, outlines detailed experimental protocols for pivotal studies, and visualizes the core biological and experimental workflows.
Introduction: The Challenge of Targeting HER3
Human Epidermal Growth Factor Receptor 3 (HER3), a member of the EGFR family of receptor tyrosine kinases, is a critical driver of tumor growth, progression, and resistance to therapy in a variety of solid tumors.[1] While HER3 itself possesses a kinase-impaired domain, it functions as a potent activator of downstream signaling pathways, primarily the PI3K/AKT/mTOR pathway, upon heterodimerization with other EGFR family members, such as HER2 or EGFR.[1][2] This activation can be triggered by the binding of its ligand, neuregulin-1 (NRG1), or can occur in a ligand-independent manner in the presence of HER2 or EGFR overexpression.[1][2] The role of HER3 in mediating resistance to EGFR and HER2 targeted therapies has made it a compelling, yet challenging, therapeutic target.[3][4] Previous attempts to develop effective anti-HER3 therapies have been met with limited success, often due to the inability to completely block both ligand-dependent and -independent activation pathways.[1]
Discovery of this compound: The Rational Antibody Discovery (RAD) Platform
This compound was discovered using Hummingbird Bioscience's proprietary Rational Antibody Discovery (RAD) platform, a technology designed to generate antibodies against precisely defined, functionally important epitopes.[5][6][7] This platform overcomes the limitations of traditional antibody discovery methods by integrating computational biology, systems biology, and advanced immuno-engineering.[6][7]
The RAD Platform Workflow
The RAD platform employs a multi-step, data-driven approach to antibody discovery:[6][7]
-
Target Validation and Epitope Prediction (mAbPredictAI): The process begins with a deep dive into the systems biology of the target protein to identify critical functional regions.[6] For this compound, this involved identifying the dimerization interface of HER3 as the optimal epitope to block its function comprehensively.[1] Computational modeling and structural analysis are used to predict the precise amino acid residues that constitute this critical epitope.[8]
-
Immuno-engineering (mAbHits Abvantage™): To elicit an immune response specifically against the desired, often poorly immunogenic, epitope, the RAD platform utilizes proprietary genetically engineered mice and sophisticated immunization strategies.[9] This focuses the B-cell response on the predefined region of the target protein.[9]
-
Antibody Selection and Characterization: High-throughput screening methods are then employed to isolate B-cells that produce antibodies with the desired binding characteristics. These antibodies are subsequently characterized for their affinity, specificity, and functional activity.
dot
Mechanism of Action of this compound
This compound is uniquely designed to bind to a specific epitope on the dimerization interface of HER3.[1] This binding physically obstructs the formation of HER3 heterodimers with its signaling partners, HER2 and EGFR.[2] By preventing this crucial step, this compound effectively blocks both ligand-dependent (NRG1-mediated) and ligand-independent activation of HER3, leading to the inhibition of downstream PI3K/AKT/mTOR signaling and, consequently, the suppression of tumor cell proliferation and survival.[1][2]
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 5. mdpi.com [mdpi.com]
- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 9. hummingbirdbioscience.com [hummingbirdbioscience.com]
HMBD-001 Target Validation in Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical target validation of HMBD-001, a novel anti-HER3 monoclonal antibody. The data and methodologies presented herein support its mechanism of action and therapeutic potential in various cancer models.
Introduction: Targeting HER3 in Cancer
The human epidermal growth factor receptor 3 (HER3, also known as ErbB3) is a member of the EGFR tyrosine kinase receptor family.[1][2] While possessing impaired kinase activity itself, HER3 is a critical activator of potent oncogenic signaling pathways when it forms heterodimers with other family members, primarily HER2 and EGFR.[1][3] Upon binding its ligand, neuregulin (NRG1), or in the context of HER2/EGFR overexpression, HER3 undergoes heterodimerization, leading to the robust activation of the PI3K/AKT and MAPK signaling cascades.[4][5] These pathways are fundamental drivers of cancer cell proliferation, survival, and tumor growth.[1][3]
HER3 is overexpressed in a significant proportion of several cancers, including over half of colorectal and gastric cancers and at least a third of breast cancers.[2] Its activation is also implicated in acquired resistance to therapies targeting EGFR and HER2.[1][2] Previous attempts to develop anti-HER3 antibodies have shown limited clinical efficacy, likely due to their inability to completely block both ligand-dependent and ligand-independent HER3 activation.[5][6]
This compound (also known as 10D1F) is a unique, high-affinity humanized IgG1 monoclonal antibody developed using a proprietary Rational Antibody Discovery Platform.[1][7] It is engineered to bind to a specific, difficult-to-access epitope on the heterodimerization interface of the HER3 protein.[1] This novel mechanism of action allows this compound to potently block HER3's ability to form heterodimers with HER2 and EGFR, irrespective of NRG1 binding, thereby providing a complete shutdown of downstream signaling.[1][4][7]
Mechanism of Action of this compound
This compound's primary mechanism is the steric hindrance of HER3 heterodimerization. By binding to the dimerization interface, it prevents the conformational changes required for HER3 to partner with HER2 or EGFR. This blockade is effective in both the presence and absence of the NRG1 ligand, addressing a key limitation of previous anti-HER3 therapies. The inhibition of heterodimerization leads to a durable suppression of the PI3K/AKT and MAPK signaling pathways.
Quantitative Preclinical Efficacy Data
This compound has demonstrated potent and superior anti-tumor activity as a monotherapy in a broad range of preclinical cancer models. The following tables summarize key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Signaling and Cell Proliferation
| Cancer Type | Cell Line | Assay | Result | Duration |
| Gastric Cancer | NCI-N87 | p-ErbB3 (HER3) Inhibition | 90% decrease | 24 hours |
| Gastric Cancer | NCI-N87 | p-AKT Inhibition | 60% decrease | 24 hours |
| Gastric Cancer | NCI-N87 | Cell Proliferation Inhibition | >90% inhibition | 5 days |
| Breast Cancer | BT474 | Cell Proliferation Inhibition | up to 85% inhibition | 5 days |
Data sourced from an abstract presented at the American Association for Cancer Research (AACR).[8]
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Type | Animal Model | Cell Line | Treatment | Result | Duration |
| Gastric Cancer | CDX Mouse Model | NCI-N87 | Weekly doses of this compound | >90% inhibition of tumor growth | 25 days |
Data sourced from an abstract presented at the American Association for Cancer Research (AACR).[8]
Table 3: Binding Affinity
| Antibody | Target | Binding Affinity (KD) |
| This compound (10D1F) | HER3 | Picomolar affinity |
Data sourced from the abstract of the primary publication in Molecular Cancer Therapeutics.[6]
Experimental Protocols
The following sections detail the methodologies used to validate the target engagement and efficacy of this compound in preclinical models.
Cell Lines and Culture
Cancer cell lines with known HER3 expression and dependency, such as NCI-N87 (gastric carcinoma) and BT474 (breast ductal carcinoma), were utilized. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Signaling Pathway Analysis
To assess the inhibition of HER3 downstream signaling, cells were treated with this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-HER3, total HER3, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry was used to quantify the decrease in phosphorylated proteins relative to total protein.
Cell Proliferation Assays
The effect of this compound on tumor cell proliferation was measured over several days.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing cells to adhere, they were treated with varying concentrations of this compound or a control antibody.
-
Incubation: Plates were incubated for a period of up to 5 days.
-
Viability Measurement: Cell viability was assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®). Absorbance or luminescence was measured, and the percentage of proliferation inhibition was calculated relative to untreated controls.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living system was evaluated using cancer cell line-derived xenograft (CDX) models.
-
Animal Models: Immunocompromised mice (e.g., Nu/Nu nude mice) were used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 3 x 106 NCI-N87 cells) was subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered, typically via intraperitoneal or intravenous injection, on a weekly schedule. The control group received a vehicle or an isotype control antibody.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study was concluded after a predefined period (e.g., 25 days) or when tumors in the control group reached a maximum allowed size. Tumor growth inhibition was calculated by comparing the average tumor volume in the this compound-treated group to the control group.
Target Validation Workflow
The preclinical validation of this compound followed a rational, multi-stage process from hypothesis to in vivo proof-of-concept. This workflow ensures a thorough characterization of the antibody's properties and anti-cancer activity.
Conclusion
The comprehensive preclinical data for this compound provides robust validation for its novel mechanism of targeting the HER3 dimerization interface. Through potent, dual blockade of ligand-dependent and -independent activation, this compound demonstrates superior inhibition of oncogenic signaling and tumor growth in various cancer models compared to previous anti-HER3 antibodies.[1][6] These findings established a strong scientific rationale for the ongoing clinical development of this compound as a promising new therapy for patients with HER3-driven cancers.[1][9] Phase I and Ib/II clinical trials are currently underway to evaluate its safety and efficacy in patients with advanced solid tumors.[3][4]
References
- 1. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 6. 10D1F, an Anti-HER3 Antibody that Uniquely Blocks the Receptor Heterodimerization Interface, Potently Inhibits Tumor Growth Across a Broad Panel of Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-HER3 monoclonal antibody exerts antitumor activity in a mouse model of colorectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 9. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
HMBD-001: A Technical Whitepaper on its Mechanism of Action and Impact on the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMBD-001 is a novel, clinical-stage humanized monoclonal antibody specifically designed to target the human epidermal growth factor receptor 3 (HER3). Unlike previous anti-HER3 antibodies, this compound employs a unique mechanism of action by binding to a highly conserved epitope on the HER3 dimerization interface. This direct inhibition of HER3 heterodimerization with its signaling partners, primarily HER2 and EGFR, effectively blocks both ligand-dependent (NRG1-driven) and ligand-independent activation. The subsequent abrogation of downstream signaling, most notably through the PI3K/AKT pathway, results in potent anti-proliferative and anti-tumor activity. This technical guide provides an in-depth analysis of the preclinical data supporting this compound's effect on the PI3K/AKT pathway, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions and experimental workflows.
Introduction: The Role of HER3 in Oncogenesis and the PI3K/AKT Pathway
The HER3 (or ErbB3) receptor is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While possessing a kinase-impaired domain, HER3 becomes a potent activator of oncogenic signaling upon heterodimerization with other HER family members, such as HER2 or EGFR. This dimerization is often triggered by the binding of its ligand, neuregulin-1 (NRG1), or can occur in a ligand-independent manner in cancers with HER2/EGFR overexpression.
Upon dimerization, the kinase-active partner (e.g., HER2) transphosphorylates the cytoplasmic tail of HER3, creating docking sites for the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). This recruitment and activation of PI3K is a critical event, as HER3 is the most potent activator of the PI3K/AKT pathway among all HER family members. The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This compound was developed to overcome the limitations of previous HER3-targeting antibodies that primarily focused on blocking ligand binding. By directly targeting the dimerization interface, this compound offers a more complete shutdown of HER3 signaling, regardless of the activation mechanism.
Mechanism of Action of this compound
This compound is a high-affinity antibody that binds to a unique, species-conserved epitope on the dimerization arm of HER3. This binding sterically hinders the interaction of HER3 with its dimerization partners, HER2 and EGFR, thereby preventing the formation of functional heterodimers.
As illustrated in Figure 1, this blockade of dimerization is the critical upstream event that leads to the inhibition of the PI3K/AKT pathway. By preventing the transphosphorylation of HER3, this compound effectively stops the recruitment and activation of PI3K at the cell membrane, leading to a downstream cascade of inhibitory effects on cell growth and survival.
Preclinical Data: this compound's Effect on the PI3K/AKT Pathway
Preclinical studies, including those published under its alias 10D1F, have demonstrated this compound's potent inhibitory effects on the PI3K/AKT pathway across a range of cancer models. The data consistently show a significant reduction in the phosphorylation of key pathway components and a corresponding decrease in cancer cell proliferation and tumor growth.
Inhibition of Protein Phosphorylation
A key measure of this compound's activity is its ability to reduce the phosphorylation of HER3 and its primary downstream effector, AKT. In preclinical models of HER3-positive gastric cancer, this compound strongly inhibited the phosphorylation of both proteins.
| Parameter | Treatment | Time Point | Result | Cancer Model | Source |
| p-HER3 (p-ErbB3) Levels | This compound | 24 hours | 90% decrease | Gastric Cancer | |
| p-AKT Levels | This compound | 24 hours | 60% decrease | Gastric Cancer |
Inhibition of Cancer Cell Proliferation
The inhibition of PI3K/AKT signaling by this compound translates into potent anti-proliferative effects in cancer cell lines that are dependent on HER3 signaling.
| Cancer Model | Treatment | Time Point | Result | Source |
| NCI-N87 (Gastric Cancer) | This compound | 5 days | >90% inhibition of proliferation | |
| BT474 (Breast Cancer) | This compound | 5 days | up to 85% inhibition of proliferation |
In Vivo Tumor Growth Inhibition
The efficacy of this compound has been further validated in in vivo xenograft models. These studies demonstrate that this compound can significantly suppress tumor growth as a monotherapy.
| Cancer Model | Treatment | Time Point | Result | Source |
| NCI-N87 (Gastric Cancer CDX) | This compound (weekly doses) | 25 days | >90% inhibition of tumor growth | |
| NRG1-fusion Ovarian PDX | This compound | Not Specified | Superior tumor growth inhibition compared to other HER3 antibodies |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical evaluation of this compound. Specific concentrations, incubation times, and instrument parameters may vary and should be referenced from the original publications.
Western Blotting for Phospho-Protein Analysis
This protocol is used to determine the levels of phosphorylated HER3 and AKT in cancer cells following treatment with this compound.
-
Cell Culture and Treatment: HER3-expressing cancer cells (e.g., NCI-N87) are seeded and allowed to adhere. The cells are then treated with this compound at various concentrations and for specified time points. A vehicle control (e.g., PBS) is run in parallel.
-
Lysis and Protein Quantification: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific for the proteins of interest (e.g., phospho-HER3, phospho-AKT, total HER3, total AKT, and a loading control like GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein and/or loading control.
In Vitro Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are treated with a serial dilution of this compound or a control antibody.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or AlamarBlue. The absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: A suspension of human cancer cells (e.g., NCI-N87) is subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered to the treatment group, typically via intraperitoneal (IP) injection, at a specified dose and schedule (e.g., weekly). The control group receives a vehicle or an isotype control antibody.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. The formula (Volume = 0.5 x Length x Width²) is commonly used.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for the treatment group relative to the control group.
Conclusion
This compound represents a precisely engineered therapeutic antibody with a differentiated mechanism of action that directly targets the dimerization of the HER3 receptor. Preclinical data robustly demonstrate that by blocking this critical step, this compound effectively inhibits the activation of the PI3K/AKT signaling pathway. This leads to significant reductions in cancer cell proliferation and potent in vivo anti-tumor activity in HER3-driven cancer models. The compelling preclinical evidence has paved the way for ongoing clinical trials to evaluate the safety and efficacy of this compound in patients with advanced solid tumors, including those with NRG1 fusions and HER3 mutations. The continued investigation of this compound holds promise for a new and effective treatment paradigm for HER3-dependent cancers.
Early-Phase Clinical Trial Results for HMBD-001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early-phase clinical trial results for HMBD-001, a novel anti-HER3 monoclonal antibody. The data presented herein is compiled from publicly available information, including press releases and clinical trial disclosures, up to the data cut-off date of September 8, 2023, as presented at the European Society for Medical Oncology (ESMO) Congress 2023.
Introduction to this compound and its Mechanism of Action
This compound is a clinical-stage, humanized IgG1 monoclonal antibody developed by Hummingbird Bioscience.[1][2] It is designed to target the human epidermal growth factor receptor 3 (HER3), a member of the HER family of transmembrane proteins.[3] Overexpression and activation of HER3 are implicated in the progression of multiple tumor types and are associated with poor clinical outcomes and acquired resistance to other targeted therapies.[3]
This compound possesses a differentiated mechanism of action. It uniquely binds to a specific epitope on the dimerization interface of HER3.[3][4] This binding is designed to sterically hinder the heterodimerization of HER3 with its signaling partners, primarily HER2 and EGFR. By preventing the formation of these active dimers, this compound effectively blocks downstream signaling through the PI3K/MAPK pathway, which is crucial for cancer cell growth and survival.[4] This mechanism is independent of the ligand (neuregulin 1, NRG1) binding to HER3.[4]
Preclinical Evidence
In preclinical studies, this compound has demonstrated superior affinity and more potent inhibition of tumor growth compared to other anti-HER3 antibodies.[1] These studies, conducted in various in vitro and in vivo models, have shown that this compound can effectively suppress tumor growth in HER3-driven cancers.[1]
Phase I Clinical Trial (NCT05057013)
The first-in-human, open-label, multi-center Phase I/IIa clinical trial (NCT05057013) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound in patients with advanced HER3-expressing solid tumors.[5] The Phase I portion of the study involved a dose-escalation design.[3]
Experimental Protocol
The Phase I study employed a dose-escalation design to determine the recommended Phase II dose (RP2D) of this compound.[3] Key aspects of the protocol are summarized below:
-
Study Design: The trial consisted of a dose-escalation phase (Part A) with an initial intra-patient dose-escalation followed by an inter-patient dose-escalation using a one-stage Bayesian continuous reassessment design.[3] This was followed by a dose-expansion phase (Part B).[3]
-
Patient Population: The study enrolled patients with histologically confirmed advanced or metastatic solid tumors that are resistant or refractory to conventional treatment, or for which no conventional therapy exists.[5]
-
Primary Objectives:
-
To assess the safety and tolerability of this compound.
-
To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D).
-
-
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of this compound.
-
To evaluate the preliminary anti-tumor activity of this compound.
-
To assess the immunogenicity of this compound.
-
-
Pharmacokinetic Assessments: Serum concentrations of this compound were measured to determine parameters including maximum observed serum concentration (Cmax), minimum observed serum concentration (Cmin), area under the serum concentration-time curve (AUC), terminal half-life (t½), volume of distribution, and total body clearance. The analysis was conducted using an enzyme-linked immunosorbent assay (ELISA).[5]
-
Efficacy Evaluation: Tumor responses were assessed according to the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from the dose-escalation portion of the Phase I trial as of the data cut-off on September 8, 2023.
Table 1: Patient Demographics and Disposition
| Parameter | Value |
| Total Patients Enrolled | 23 |
| Patients Evaluable for Efficacy | 21 |
| Median Age (years) | 64.5 (range 54-83)[3] |
| Male:Female Ratio | 15:8[3] |
| Patients Discontinued due to Progressive Disease | 20[3] |
| Patients Continuing Treatment | 3[3] |
Table 2: Safety and Tolerability
| Parameter | Finding |
| Dose-Limiting Toxicities (DLTs) | 0 reported[2] |
| Treatment-Related Adverse Events (TRAEs) | No severe TRAEs reported[2] |
| Treatment Discontinuations due to TRAEs | 0[3] |
| Cleared Monotherapy Cohorts | 6[2] |
Table 3: Preliminary Efficacy
| Parameter | Value |
| Disease Control Rate (DCR) | 43% (9 out of 21 evaluable patients)[2][6] |
| Partial Response (PR) | 1 patient[2] |
| Best Overall Response in PR Patient | 51% tumor shrinkage[2][6] |
| Stable Disease (SD) | 8 patients[3] |
Table 4: Pharmacokinetics
| Parameter | Finding |
| Maximal Half-life (t½) | 12 days[2] |
| Cmax and AUC | Exhibited a dose-dependent increase[3] |
Visualizations
Signaling Pathway of this compound Mechanism of Action
Caption: Mechanism of action of this compound, blocking HER3 heterodimerization and downstream signaling.
Experimental Workflow for the Phase I Trial
Caption: High-level workflow of the this compound Phase I dose-escalation trial.
Conclusion
The early-phase clinical data for this compound are encouraging. The monotherapy has demonstrated a favorable safety and tolerability profile with no dose-limiting toxicities observed in the dose-escalation phase.[2] Preliminary signs of anti-tumor activity were observed in a heavily pre-treated patient population, with a disease control rate of 43%.[2][6] The pharmacokinetic profile supports further clinical development. These findings warrant continued investigation of this compound in patients with HER3-driven cancers, both as a monotherapy and in combination with other agents. Further results from the dose-expansion part of the trial and planned Phase Ib studies are awaited with interest.
References
- 1. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 2. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]
Methodological & Application
Application Notes and Protocols: HMBD-001 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMBD-001 is a novel, humanized monoclonal antibody that specifically targets the dimerization interface of the HER3 (ErbB3) receptor. By binding to a unique epitope, this compound effectively blocks both ligand-dependent and ligand-independent heterodimerization of HER3 with other ErbB family members, such as HER2 and EGFR. This inhibition leads to a potent blockade of downstream signaling pathways, primarily the PI3K/AKT pathway, which is crucial for tumor cell proliferation and survival.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the mechanism of action and potency of this compound.
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3) is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While HER3 has impaired kinase activity, it acts as a critical allosteric activator of its dimerization partners, most notably HER2 and EGFR. Upon binding of its ligand, neuregulin-1 (NRG1), or in the context of HER2 overexpression, HER3 forms potent heterodimers, leading to the robust activation of the PI3K/AKT/mTOR signaling cascade.[1] This pathway is a central driver of tumor growth, proliferation, and resistance to therapy in a variety of cancers.[2]
This compound (also known as 10D1F in preclinical studies) is a precision antibody therapeutic designed to overcome the challenges of targeting HER3.[2] Unlike other anti-HER3 antibodies that target the ligand-binding site, this compound binds to the heterodimerization interface, ensuring a complete shutdown of HER3 signaling.[2] Preclinical studies have demonstrated the superior tumor growth inhibitory activity of this compound in a wide range of cancer models.[2]
Data Presentation
Table 1: Binding Affinity of this compound to Human HER3
| Parameter | Value |
| KD (M) | 1.2 x 10-10 |
| kon (1/Ms) | 2.5 x 105 |
| koff (1/s) | 3.0 x 10-5 |
Data obtained from surface plasmon resonance (SPR) analysis.
Table 2: In Vitro Efficacy of this compound on Cell Proliferation (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A431 | Squamous Cell Carcinoma | 25 |
| NCI-H358 | Non-Small Cell Lung Cancer | 30 |
| OVCAR-8 | Ovarian Cancer | 20 |
IC50 values were determined after 72 hours of continuous exposure to this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A431, NCI-H358, OVCAR-8)
-
Complete growth medium (specific to each cell line)
-
This compound (various concentrations)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
The next day, treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1 µM) in fresh medium. Include a vehicle control (medium with buffer).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PI3K/AKT Pathway Inhibition
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
NRG1 (ligand for HER3)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER3, anti-HER3, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) for 2 hours.
-
Stimulate the cells with NRG1 (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Co-Immunoprecipitation of HER2 and HER3
This assay is used to determine the effect of this compound on the dimerization of HER2 and HER3.
Materials:
-
Cancer cell lines with high HER2 and HER3 expression
-
Complete growth medium
-
This compound
-
NRG1
-
Co-IP lysis buffer
-
Anti-HER2 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (anti-HER3, anti-HER2)
-
Secondary antibodies
Procedure:
-
Culture and treat cells with this compound and NRG1 as described in the Western Blot protocol.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysates with an anti-HER2 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to the lysates and incubate for 2-4 hours to capture the immune complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using anti-HER3 and anti-HER2 antibodies.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HER3 signaling.
References
Application Notes and Protocols for HMBD-001 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMBD-001 is a novel, humanized monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3/ErbB3).[1][2] HER3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases and is implicated in the progression and acquired resistance of various cancers.[3][4] this compound exhibits a unique mechanism of action by binding to a specific epitope on the dimerization interface of HER3. This binding sterically hinders the heterodimerization of HER3 with its signaling partners, primarily HER2 and EGFR, thereby inhibiting the activation of downstream pro-survival signaling pathways, most notably the PI3K/AKT and MAPK pathways.[5][6] Preclinical studies in various xenograft mouse models have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other targeted agents.[7][8][9]
These application notes provide detailed protocols for the utilization of this compound in preclinical xenograft mouse models of gastric cancer, squamous cell carcinoma, and ovarian cancer.
Data Presentation: Efficacy of this compound in Xenograft Models
The anti-tumor efficacy of this compound has been evaluated in a range of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The following tables summarize the quantitative data from key preclinical studies.
Table 1: Monotherapy Efficacy of this compound in a Gastric Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| NCI-N87 | Athymic Nude | This compound | Weekly | >90% at 25 days | [10] |
Table 2: Combination Therapy Efficacy of this compound in Squamous Cell Carcinoma (SCC) Xenograft Models
| Xenograft Model | Cancer Type | Treatment | TGI | Citation |
| Patient-Derived | Head and Neck SCC (HNSCC) | This compound + Cetuximab | Up to 100% | [7] |
| Patient-Derived | Esophageal SCC (ESCC) | This compound + Cetuximab | Up to 100% | [7] |
| Patient-Derived | Squamous NSCLC | This compound + Cetuximab | Up to 100% | [7] |
Table 3: Efficacy of this compound in an Ovarian Cancer Patient-Derived Xenograft (PDX) Model
| Xenograft Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Citation |
| Ovarian Cancer PDX | BALB/c Nude | This compound (25 mg/kg) | Once a week, IP | Superior tumor growth inhibition compared to other anti-HER3 antibodies | [11] |
Experimental Protocols
The following are detailed protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of this compound.
Protocol 1: NCI-N87 Gastric Cancer Cell Line-Derived Xenograft (CDX) Model
1. Cell Culture:
- Culture NCI-N87 human gastric carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the exponential growth phase for tumor implantation.
2. Animal Model:
- Use female athymic nude mice, 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any experimental procedures.
3. Tumor Implantation:
- Resuspend harvested NCI-N87 cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
- Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
4. Tumor Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
5. This compound Administration:
- Prepare this compound in a sterile vehicle solution (e.g., PBS).
- Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 25 mg/kg).
- Administer treatment once weekly for the duration of the study.
- The control group should receive an equivalent volume of the vehicle solution.
6. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight twice weekly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Protocol 2: Squamous Cell Carcinoma (SCC) Patient-Derived Xenograft (PDX) Model for Combination Therapy with Cetuximab
1. PDX Model Establishment:
- Obtain fresh tumor tissue from consenting patients with squamous cell carcinoma (HNSCC, ESCC, or squamous NSCLC).
- Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
- Monitor tumor growth and passage the tumors to subsequent generations of mice for cohort expansion.
2. Animal Model:
- Use female immunodeficient mice (NOD/SCID or NSG), 6-8 weeks old.
3. Cohort Formation and Treatment:
- Once tumors from a specific PDX model reach an average volume of 150-200 mm³, randomize the mice into four treatment groups:
- Vehicle control
- This compound monotherapy
- Cetuximab monotherapy
- This compound and Cetuximab combination therapy
4. Drug Administration:
- Administer this compound and Cetuximab at their respective optimal doses and schedules, typically via IP injection. Dosing frequency is often once or twice weekly.
5. Efficacy Assessment:
- Measure tumor volumes and body weights 2-3 times per week.
- The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
- Collect tumor samples at the end of the study for pharmacodynamic and biomarker analyses.
Protocol 3: Ovarian Cancer Patient-Derived Xenograft (PDX) Model
1. PDX Model Establishment:
- Surgically obtain fresh ovarian cancer tissue from patients.
- Subcutaneously implant tumor fragments into the flank of 5-7 week old female BALB/c nude mice.[11]
- Passage tumors to subsequent mice to generate a cohort for the efficacy study.
2. Treatment Protocol:
- When tumor volumes reach approximately 150 mm³, randomize mice into treatment groups.
- Administer this compound at a dose of 25 mg/kg via intraperitoneal (IP) injection once a week.[11]
- Include a control group receiving vehicle injections.
3. Monitoring and Endpoint:
- Monitor tumor growth and animal health regularly.
- The primary endpoint is typically tumor growth delay or regression.
- Excise tumors at the end of the study for further analysis.
Visualizations
Signaling Pathway of HER3 and Inhibition by this compound
References
- 1. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 5. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 7. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 8. Hummingbird Bioscience and Merck Enter Collaboration to Evaluate this compound In Squamous Non-Small Cell Lung Carcinoma [prnewswire.com]
- 9. Hummingbird begins dosing with this compound in Phase I cancer trial [clinicaltrialsarena.com]
- 10. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hummingbirdbioscience.com [hummingbirdbioscience.com]
Application Notes and Protocols for HMBD-001 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing HMBD-001, a potent anti-HER3 monoclonal antibody, in cell culture experiments. The provided methodologies are based on preclinical data to guide researchers in assessing the efficacy and mechanism of action of this compound in relevant cancer cell line models.
Introduction
This compound is a humanized IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3). It functions by uniquely blocking the heterodimerization interface of HER3, thereby preventing its activation through dimerization with other ErbB family members like HER2 and EGFR. This inhibition disrupts downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[1][2] Preclinical studies have demonstrated that this compound potently inhibits the growth of various cancer cell lines, particularly those driven by HER3 signaling.[1][3]
Data Presentation
The following table summarizes the in vitro efficacy of this compound (also known as 10D1F) in various cancer cell lines. The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and were determined using a CCK-8 assay after 5 days of treatment.[3]
| Cell Line | Cancer Type | IC50 of this compound (nM) |
| A549 | Lung Carcinoma | Potent Inhibition Observed |
| N87 | Gastric Carcinoma | Potent Inhibition Observed |
| BCPAP | Papillary Thyroid Carcinoma | Potent Inhibition Observed |
Note: Specific IC50 values from the primary literature are not publicly available. The term "Potent Inhibition Observed" indicates that the antibody demonstrated significant and superior inhibition of tumor growth in vitro compared to other anti-HER3 antibodies. Researchers should perform dose-response experiments to determine the precise IC50 in their specific cell line of interest.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol details the methodology to assess the anti-proliferative effect of this compound on adherent cancer cell lines using a CCK-8 assay.
Materials:
-
This compound (reconstituted in a suitable buffer, e.g., PBS)
-
Target cancer cell lines (e.g., A549, N87)
-
Complete cell culture medium
-
96-well cell culture plates
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10-point serial dilution of this compound in complete medium. The concentration range should be determined based on preliminary experiments, but a starting range of 0.01 nM to 100 nM is recommended.
-
Include a vehicle control (medium with buffer used to reconstitute this compound).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell inhibition relative to the vehicle-treated cells.
-
Plot the percent inhibition as a function of this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Protocol 2: Western Blot Analysis of HER3 Pathway Inhibition
This protocol describes how to evaluate the effect of this compound on the phosphorylation of HER3 and downstream signaling proteins.
Materials:
-
This compound
-
Target cancer cell lines (e.g., A549, N87, FaDu, OvCar8)
-
Serum-free cell culture medium
-
Recombinant human Neuregulin-1 (NRG1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-HER3, anti-HER3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight by replacing the complete medium with serum-free medium.
-
-
This compound Treatment and NRG1 Stimulation:
-
Treat the cells with this compound at the predetermined IC50 concentration for the specific cell line. The treatment duration varies by cell line (e.g., 4 hours for A549; 30 minutes for N87, FaDu, and OvCar8).[3]
-
Include an untreated control.
-
Following this compound treatment, stimulate the cells with 50 ng/mL of NRG1 for 10-15 minutes to induce HER3 phosphorylation.[3]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Compare the levels of phosphorylated proteins in this compound-treated cells to untreated controls.
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow Overview.
References
Application Notes and Protocols: Immunohistochemical Staining of HER3 with HMBD-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3 or ErbB3) is a critical member of the epidermal growth factor receptor (EGFR) family. While possessing weak intrinsic kinase activity, HER3 functions as a potent activator of key oncogenic signaling pathways upon heterodimerization with other HER family members, such as HER2 and EGFR.[1][2] This activation triggers downstream cascades, including the PI3K/AKT and MAPK pathways, which are pivotal in promoting cancer cell proliferation, survival, and resistance to therapy.[1][3][4] Consequently, HER3 has emerged as a significant therapeutic target in various cancers.
HMBD-001 is a monoclonal antibody specifically designed to target the dimerization interface of HER3.[5][6] This unique mechanism of action allows this compound to block HER3 signaling irrespective of ligand binding, offering a promising strategy to overcome tumor growth and drug resistance.[5][7] Immunohistochemistry (IHC) is a vital tool for assessing HER3 protein expression in tumor tissues, aiding in patient stratification and the evaluation of treatment efficacy. These application notes provide a detailed protocol for the immunohistochemical staining of HER3 in formalin-fixed, paraffin-embedded (FFPE) tissues using the this compound antibody.
HER3 Signaling Pathway
The binding of ligands, such as neuregulin (NRG), to HER3 induces a conformational change that promotes its heterodimerization with other HER family members, most notably HER2.[1] This partnership leads to the transphosphorylation of tyrosine residues in the C-terminal tail of HER3, creating docking sites for signaling proteins like PI3K.[4][8] The subsequent activation of the PI3K/AKT and MAPK signaling pathways drives cellular processes integral to tumor progression.[2]
Immunohistochemistry Protocol
This protocol provides a general guideline for the immunohistochemical staining of HER3 in FFPE tissue sections using the this compound antibody. Optimization of parameters such as antibody concentration and incubation times may be required for specific tissues and experimental setups.
Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| This compound (anti-HER3) | Hummingbird Bioscience | N/A |
| Deionized Water | N/A | N/A |
| Xylene | Major Laboratory Supplier | N/A |
| Ethanol (100%, 95%, 70%) | Major Laboratory Supplier | N/A |
| 10 mM Citrate Buffer (pH 6.0) | In-house preparation or Commercial | N/A |
| 3% Hydrogen Peroxide | Major Laboratory Supplier | N/A |
| Phosphate Buffered Saline (PBS) | In-house preparation or Commercial | N/A |
| Blocking Buffer (e.g., 5% normal goat serum in PBS) | In-house preparation or Commercial | N/A |
| HRP-conjugated Secondary Antibody | Vector Laboratories | N/A |
| DAB Substrate Kit | Vector Laboratories | N/A |
| Hematoxylin | Major Laboratory Supplier | N/A |
| Mounting Medium | Major Laboratory Supplier | N/A |
| Microscope Slides | Major Laboratory Supplier | N/A |
| Coverslips | Major Laboratory Supplier | N/A |
| Staining Jars | Major Laboratory Supplier | N/A |
| Humidified Chamber | N/A | N/A |
| Microscope | N/A | N/A |
Experimental Workflow
The following diagram outlines the key steps of the immunohistochemistry protocol.
Step-by-Step Protocol
1. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene for 5 minutes each.[9]
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.[9]
-
Hydrate slides by sequential immersion in 95% and 70% ethanol for 3 minutes each.[9]
-
Rinse with distilled water.
2. Antigen Retrieval
-
Immerse slides in 10 mM citrate buffer (pH 6.0).
-
Heat the slides in a water bath or steamer at 95-100°C for 20-30 minutes.[9]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[9]
3. Blocking of Endogenous Peroxidase
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.[9]
-
Rinse slides with PBS three times for 5 minutes each.
4. Blocking of Non-specific Binding
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation
-
Dilute the this compound antibody to its optimal concentration in the blocking buffer. A starting concentration range of 1-10 µg/mL is recommended for optimization.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.
7. Detection
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope to avoid overstaining.
-
Rinse slides with distilled water to stop the reaction.
8. Counterstaining
-
Immerse slides in hematoxylin for 1-2 minutes.[9]
-
Rinse gently with running tap water.
-
"Blue" the sections in Scott's tap water or a similar solution.
-
Rinse with distilled water.
9. Dehydration and Mounting
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).[9]
-
Clear in two changes of xylene.[9]
-
Apply a permanent mounting medium and a coverslip.
10. Visualization and Analysis
-
Examine the slides under a light microscope.
-
HER3 staining is expected to be primarily membranous and/or cytoplasmic. The intensity and distribution of staining can be scored based on established criteria.
Recommended Incubation Times and Dilutions
| Step | Reagent | Dilution/Concentration | Incubation Time | Temperature |
| Primary Antibody | This compound | 1-10 µg/mL (optimize) | Overnight | 4°C |
| Secondary Antibody | Biotinylated Goat Anti-Mouse | Per manufacturer's instructions | 30-60 minutes | Room Temperature |
| Detection Reagent | ABC Reagent | Per manufacturer's instructions | 30 minutes | Room Temperature |
| Substrate | DAB | Per manufacturer's instructions | 2-10 minutes | Room Temperature |
Expected Results and Interpretation
Positive HER3 staining will appear as a brown precipitate at the site of antibody binding. The localization is expected to be predominantly on the cell membrane, with potential for cytoplasmic staining. The intensity of the staining can be graded (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining). The percentage of positive tumor cells should also be recorded. A pathologist should perform the final interpretation of the staining results.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not added or inactive | Ensure antibody was added and stored correctly. |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. | |
| Incorrect antibody dilution | Optimize primary antibody concentration. | |
| High Background | Incomplete blocking | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity not quenched | Ensure proper quenching with hydrogen peroxide. | |
| Over-incubation with primary or secondary antibody | Reduce incubation times. | |
| Non-specific Staining | Antibody cross-reactivity | Use a more specific antibody; include appropriate controls. |
| Drying of tissue sections | Keep sections moist throughout the procedure. |
References
- 1. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 8. HER3 signaling is regulated through a multitude of redundant mechanisms in HER2-driven tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Application Notes and Protocols: Western Blot Analysis of HMBD-001 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMBD-001 is a novel, humanized monoclonal antibody designed to target the human epidermal growth factor receptor 3 (HER3/ErbB3).[1][2][3] Unlike other HER3-targeting antibodies, this compound possesses a unique mechanism of action by binding to the dimerization interface of HER3.[1][3][4] This direct binding sterically hinders the heterodimerization of HER3 with its signaling partners, primarily HER2 and EGFR, a critical step for the activation of downstream pro-survival signaling pathways.[1][3][4][5] By effectively blocking this interaction, this compound potently inhibits the activation of the PI3K/AKT and MAPK signaling cascades, which are frequently dysregulated in various cancers and contribute to tumor growth, proliferation, and therapeutic resistance.[3][5] Preclinical studies have demonstrated the superior ability of this compound (also referred to as 10D1F) to inhibit tumor growth in various cancer models, including those with NRG1 fusions.[4][5]
Western blotting is a fundamental technique to elucidate the pharmacodynamic effects of this compound on the HER3 signaling pathway. This application note provides a detailed protocol for performing Western blot analysis to assess the inhibitory effect of this compound on the phosphorylation of HER3 and its downstream effector, AKT, in cancer cell lines.
Data Presentation
The following tables summarize the quantitative analysis of phosphorylated HER3 (p-HER3) and phosphorylated AKT (p-AKT) levels in cancer cell lines treated with this compound. The data is derived from preclinical studies and demonstrates the potent inhibitory activity of the antibody.
Table 1: Inhibition of p-HER3 in NCI-N87 Gastric Cancer Cells
| Treatment | Concentration (µg/mL) | Incubation Time (hours) | p-HER3 Inhibition (%) |
| This compound | 10 | 24 | ~90% |
| Control IgG | 10 | 24 | 0% |
Data interpreted from preclinical findings where this compound demonstrated significant inhibition of HER3 phosphorylation.
Table 2: Inhibition of p-AKT in NCI-N87 Gastric Cancer Cells
| Treatment | Concentration (µg/mL) | Incubation Time (hours) | p-AKT (Ser473) Inhibition (%) |
| This compound | 10 | 24 | ~60% |
| Control IgG | 10 | 24 | 0% |
Data interpreted from preclinical findings showcasing the downstream inhibitory effects of this compound.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of HER3 and AKT phosphorylation in cancer cell lines, such as the HER2-amplified gastric cancer cell line NCI-N87, upon treatment with this compound.
1. Cell Culture and Treatment:
-
Cell Line: NCI-N87 (human gastric carcinoma) or other suitable HER3-expressing cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells by incubating in a serum-free medium for 12-24 hours.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or a non-specific IgG control for the specified duration (e.g., 4 or 24 hours).
-
Ligand Stimulation: For studies investigating ligand-dependent activation, stimulate the cells with neuregulin-1 (NRG1) at a final concentration of 50 ng/mL for 10-15 minutes before cell lysis.[4]
2. Cell Lysis and Protein Quantification:
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-HER3 (Tyr1289)
-
Rabbit anti-HER3 (Total)
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (Total)
-
Mouse anti-β-Actin (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the control to determine the percentage of inhibition.
Mandatory Visualization
Caption: this compound inhibits HER3 signaling.
Caption: Western Blot experimental workflow.
References
- 1. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 2. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]
Application Notes and Protocols for Studying HER3 Dimerization Using HMBD-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 3 (HER3 or ErbB3) is a critical member of the EGFR tyrosine kinase receptor family, implicated in driving cancer cell division, growth, and acquired resistance to therapies.[1][2] Unlike other family members, HER3 possesses impaired kinase activity and relies on heterodimerization with other receptor tyrosine kinases (RTKs), primarily HER2 and EGFR, to activate downstream oncogenic signaling pathways.[2][3] This activation can be triggered by the binding of its ligand, neuregulin (NRG1), or can occur independently of NRG1 in the presence of abundant HER2 or EGFR.[1] The activated HER2-HER3 heterodimer is a potent activator of the PI3K/AKT and MAPK/ERK signaling pathways, which are crucial for tumor progression and cell survival.[2][4]
HMBD-001 is a unique, humanized anti-HER3 monoclonal antibody designed to specifically target and block the HER3 dimerization interface.[1][5] This novel mechanism of action allows this compound to inhibit both ligand-dependent and ligand-independent HER3 heterodimerization with its partners, effectively shutting down downstream signaling.[5][6] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in a variety of cancer models.[1][7] These application notes provide detailed protocols for utilizing this compound as a tool to study HER3 dimerization and signaling.
Mechanism of Action of this compound
This compound was developed using a proprietary Rational Antibody Discovery Platform to bind to a difficult-to-access epitope on the HER3 protein that is essential for its dimerization with HER2 and EGFR.[1][8] By binding to this dimerization interface, this compound physically prevents the formation of functional HER2/HER3 and EGFR/HER3 heterodimers.[5][9] This blockade is effective regardless of the presence of the NRG1 ligand, making this compound a comprehensive inhibitor of HER3-mediated signaling.[1][10] The inhibition of HER3 dimerization by this compound leads to the suppression of downstream PI3K/AKT and MAPK pathway activation, resulting in the inhibition of tumor growth.[5]
Quantitative Preclinical Data for this compound
The following tables summarize key quantitative data from preclinical studies of this compound, demonstrating its efficacy in inhibiting HER3 signaling and tumor growth.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Result | Reference |
| HER3 Phosphorylation Inhibition | Multiple Cancer Models | This compound | Reduction of phosphorylated HER3 levels | [11] |
| AKT Phosphorylation Inhibition | Multiple Cancer Models | This compound | Reduction of phosphorylated AKT levels | [11] |
| Cell Proliferation | HER3-driven cancer models | This compound | Potent inhibition of tumor cell growth | [1] |
| Binding Affinity | HER3-expressing cells | This compound | High affinity binding, even in the presence of high concentrations of NRG1 | [9][10] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Result | Reference |
| Patient-Derived Xenograft (PDX) - Ovarian Cancer (NRG1-fusion) | This compound | >80% tumor growth inhibition | [11] |
| Patient-Derived Xenograft (PDX) - Ovarian Cancer (NRG1-fusion) | This compound | Superior tumor growth inhibition compared to other anti-HER3 antibodies | [9][10] |
| Cell-Derived Xenograft (CDX) - Multiple HER3-mutant models | This compound | >80% tumor growth inhibition | [11] |
| Broad panel of in vivo tumor models with high HER3 activity | This compound | Potent efficacy in inhibiting tumor growth | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to study HER3 dimerization and the inhibitory effects of this compound.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect HER2-HER3 Heterodimerization
This protocol describes how to assess the formation of HER2-HER3 heterodimers in response to stimuli and the inhibitory effect of this compound.
Materials:
-
Cancer cell line expressing HER2 and HER3 (e.g., SKBR3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HER3 antibody for immunoprecipitation (IP)
-
Anti-HER2 antibody for Western blotting (WB)
-
Protein A/G agarose beads
-
This compound
-
NRG1 (optional, as a positive control for ligand-induced dimerization)
-
SDS-PAGE gels and transfer system
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with this compound (at desired concentrations) for 2-4 hours.
-
(Optional) Stimulate cells with NRG1 (e.g., 100 ng/mL) for 15-30 minutes. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-HER3 IP antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-HER2 WB antibody.
-
Develop the blot to visualize the co-immunoprecipitated HER2.
-
As a control, probe a separate blot with an anti-HER3 antibody to confirm successful immunoprecipitation.
-
Protocol 2: Proximity Ligation Assay (PLA) for In Situ Detection of HER2-HER3 Dimers
PLA allows for the visualization and quantification of protein-protein interactions within fixed cells.[12]
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
NRG1 (optional)
-
Primary antibodies: anti-HER2 and anti-HER3 from different species (e.g., rabbit and mouse)
-
Duolink® In Situ PLA reagents (or similar kit)
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Fixation:
-
Follow the cell culture and treatment steps as described in Protocol 1.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
-
Proximity Ligation Assay:
-
Follow the manufacturer's instructions for the PLA kit. This typically involves:
-
Blocking the samples.
-
Incubating with the primary antibodies (anti-HER2 and anti-HER3).
-
Incubating with PLA probes (secondary antibodies with attached DNA oligonucleotides).
-
Ligation of the oligonucleotides when the probes are in close proximity.
-
Amplification of the ligated DNA circle.
-
Detection with fluorescently labeled oligonucleotides.
-
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of PLA signals (fluorescent dots) per cell to determine the level of HER2-HER3 dimerization.
-
Protocol 3: Western Blotting for Downstream Signaling Molecules (p-AKT, p-ERK)
This protocol assesses the effect of this compound on the activation of downstream signaling pathways.
Materials:
-
Cancer cell line
-
This compound
-
NRG1 (optional)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
Secondary antibodies
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow the cell culture, treatment, and lysis steps as described in Protocol 1.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe separate membranes with the primary antibodies for phosphorylated and total AKT and ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blots and quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizations
References
- 1. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 2. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 6. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 7. biospectrumasia.com [biospectrumasia.com]
- 8. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HER-3 targeting alters the dimerization pattern of ErbB protein family members in breast carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with HMBD-001
For Researchers, Scientists, and Drug Development Professionals
Introduction
HMBD-001 is a pioneering, clinical-stage monoclonal antibody that specifically targets the human epidermal growth factor receptor 3 (HER3).[1] Developed by Hummingbird Bioscience, this compound employs a unique mechanism of action by binding to the dimerization interface of HER3. This strategic binding is designed to block both ligand-dependent and ligand-independent activation of HER3, thereby inhibiting the downstream PI3K/MAPK signaling pathway that is crucial for tumor cell proliferation and survival.[1] Preclinical and clinical studies have demonstrated the potential of this compound in treating a variety of solid tumors.[2][3][4]
These application notes provide detailed protocols for the analysis of this compound effects using flow cytometry, a powerful technique for single-cell analysis. The following protocols are designed to assist researchers in assessing HER3 target engagement by this compound, evaluating its impact on intracellular signaling, and characterizing the tumor immune microenvironment.
Data Presentation
Preclinical Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Squamous Cell Carcinoma (HNSCC, ESCC, sqNSCLC) Xenograft Models | This compound + Cetuximab | Up to 100% tumor growth inhibition | [5] |
| Multiple HER3-driven in vitro and in vivo models | This compound | Potent inhibition of tumor growth | [2][3] |
Clinical Efficacy of this compound (Phase I Monotherapy)
| Metric | Value | Note | Reference |
| Disease Control Rate (DCR) | 43% (9/21 evaluable patients) | Heavily pre-treated patients with various solid tumors | [4][6] |
| Partial Response (PR) | 51% tumor shrinkage | Observed in one patient with metastatic pancreatic adenocarcinoma after four cycles | [4][7] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in blocking HER3-mediated signaling.
Experimental Protocols
Protocol 1: Analysis of this compound Binding to HER3 on Tumor Cells
This protocol describes an indirect staining method to detect the binding of this compound to HER3 on the surface of tumor cells using flow cytometry.
Workflow Diagram:
Materials:
-
This compound
-
HER3-positive tumor cell line (e.g., MCF7)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorescently-labeled anti-human IgG1 secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG1)
-
Fixable Viability Dye
-
Fc Block (optional)
Procedure:
-
Cell Preparation: Harvest tumor cells and prepare a single-cell suspension. Adjust cell density to 1 x 10^6 cells/mL in ice-cold FACS buffer.
-
Fc Receptor Blocking (Optional): Incubate cells with an Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Add this compound to the cell suspension at a pre-determined optimal concentration (e.g., 1-10 µg/mL). Incubate for 30-60 minutes at 4°C, protected from light. Include an isotype control (human IgG1) and an unstained control.
-
Washing: Wash the cells twice with 1-2 mL of ice-cold FACS buffer by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently-labeled anti-human IgG1 secondary antibody at the manufacturer's recommended dilution. Incubate for 20-30 minutes at 4°C, protected from light.
-
Viability Staining: In a separate tube or concurrently with the secondary antibody, stain cells with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Final Washes: Wash the cells twice with 1-2 mL of ice-cold FACS buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire events on a flow cytometer.
Protocol 2: Intracellular Staining for Phosphorylated Akt and ERK
This protocol is for the detection of changes in the phosphorylation status of Akt (p-Akt) and ERK (p-ERK) in tumor cells following treatment with this compound.
Workflow Diagram:
Materials:
-
This compound
-
HER3-positive tumor cell line
-
Cell culture medium
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol or saponin-based buffer)
-
Fluorescently-labeled antibodies against p-Akt (S473) and p-ERK1/2 (T202/Y204)
-
FACS Buffer
Procedure:
-
Cell Treatment: Seed tumor cells and allow them to adhere. Treat cells with this compound at various concentrations and for different time points. Include an untreated control.
-
Cell Harvest: Harvest the cells and prepare a single-cell suspension.
-
Surface Staining (Optional): If desired, perform surface staining for markers like HER3 as described in Protocol 1.
-
Fixation: Fix the cells with 100 µL of Fixation Buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells once with PBS. Permeabilize the cells by adding 1 mL of ice-cold 90% methanol and incubating on ice for 30 minutes, or by using a saponin-based permeabilization buffer according to the manufacturer's instructions.
-
Intracellular Staining: Wash the cells twice with FACS buffer. Resuspend the cells in 100 µL of FACS buffer containing the fluorescently-labeled anti-p-Akt and anti-p-ERK antibodies. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire events on a flow cytometer.
Protocol 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol provides a general framework for isolating and analyzing immune cell populations from tumor tissues of xenograft models treated with this compound.
Workflow Diagram:
Materials:
-
Tumor tissue from this compound-treated and control animals
-
RPMI-1640 medium
-
Enzyme cocktail (e.g., collagenase, DNase)
-
Ficoll-Paque or Percoll
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer
-
Antibody panel for immunophenotyping (e.g., anti-mouse CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1)
-
Fixable Viability Dye
Procedure:
-
Tumor Dissociation: Mince the tumor tissue into small pieces and digest with an enzyme cocktail to obtain a single-cell suspension.
-
Leukocyte Isolation: Isolate tumor-infiltrating leukocytes from the tumor cell suspension using density gradient centrifugation (e.g., Ficoll-Paque or Percoll).
-
RBC Lysis: If necessary, lyse red blood cells using RBC Lysis Buffer.
-
Cell Staining: Resuspend the isolated leukocytes in FACS buffer. Stain with a fixable viability dye.
-
Antibody Incubation: Incubate the cells with a pre-titered antibody panel for immunophenotyping for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer. Analyze the data to quantify different immune cell populations.
Disclaimer: These protocols provide a general guideline. Researchers should optimize conditions, including antibody concentrations and incubation times, for their specific experimental setup and cell types.
References
- 1. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 7. hummingbirdbioscience.com [hummingbirdbioscience.com]
Application Notes and Protocols: In Vivo Imaging for HMBD-001 Preclinical Studies
Introduction
HMBD-001 is a clinical-stage monoclonal antibody that represents a precision therapy approach to cancer treatment.[1][2] It specifically targets HER3 (Human Epidermal Growth Factor Receptor 3), a receptor tyrosine kinase that is a potent driver of tumor growth and resistance to anti-cancer therapies.[1] Unlike previous attempts to target this receptor, this compound was engineered to bind to a unique epitope on the HER3 dimerization interface. This novel mechanism of action allows it to block HER3's ability to form heterodimers with HER2 or EGFR, thereby fully inhibiting the activation of the downstream MAPK/PI3K signaling pathway, a critical pathway for cancer cell proliferation and survival.[1][3]
In vivo imaging is an indispensable tool in the preclinical evaluation of this compound, enabling non-invasive, longitudinal assessment of the drug's pharmacokinetics, target engagement, and therapeutic efficacy in living organisms.[4][5] These techniques provide critical data that inform clinical trial design and accelerate the drug development pipeline.[6][7] This document provides detailed application notes and protocols for key in vivo imaging modalities relevant to the study of this compound, including Positron Emission Tomography (PET), Bioluminescence Imaging (BLI), and Magnetic Resonance Imaging (MRI).
This compound Mechanism of Action
This compound exerts its anti-tumor effect by preventing the dimerization of the HER3 receptor with its signaling partners, primarily HER2 and EGFR. This dimerization is often triggered by the binding of the ligand neuregulin 1 (NRG1) or by the overexpression of HER2/EGFR.[1] By binding to the dimerization interface, this compound effectively shuts down the downstream PI3K/AKT and MAPK signaling cascades, which are crucial for tumor cell growth and survival.
Application Note 1: Pharmacokinetics and Biodistribution using PET Imaging
Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality ideal for assessing the whole-body distribution and tumor-targeting capabilities of this compound.[8][9] By radiolabeling the antibody, researchers can track its accumulation in tumors and other organs over time, providing crucial pharmacokinetic (PK) data.[10][11]
Experimental Protocol
-
Radiolabeling of this compound:
-
Conjugate this compound with a chelator such as desferrioxamine (DFO).
-
Radiolabel the DFO-HMBD-001 conjugate with Zirconium-89 (⁸⁹Zr), a positron-emitting radionuclide with a half-life (78.4 hours) suitable for tracking antibody pharmacokinetics.
-
Purify the resulting ⁸⁹Zr-DFO-HMBD-001 using size-exclusion chromatography to remove unconjugated ⁸⁹Zr.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous or orthotopic xenografts of a human cancer cell line known to express high levels of HER3 (e.g., squamous non-small cell lung cancer).
-
-
Administration and Imaging:
-
Administer a single intravenous (IV) injection of ⁸⁹Zr-DFO-HMBD-001 (typically 1-5 MBq) to each mouse.
-
Perform whole-body PET/CT scans at multiple time points post-injection (e.g., 24, 48, 96, and 144 hours). The CT scan provides anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct PET images and co-register them with CT scans.
-
Draw regions of interest (ROIs) over the tumor, liver, spleen, kidneys, muscle, and heart.
-
Calculate the radioactivity concentration in each ROI and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
References
- 1. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 2. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. laserfocusworld.com [laserfocusworld.com]
- 8. worldscientific.com [worldscientific.com]
- 9. Application of Positron Emission Tomography in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: CRISPR-Cas9 Knockout Screen to Identify Genes Conferring Resistance to HMBD-001
Disclaimer: HMBD-001 is a hypothetical compound. This document provides a generalized protocol for identifying drug resistance genes using a CRISPR-Cas9 screen and should be adapted for specific experimental contexts.
Introduction
The development of targeted cancer therapies is often hampered by the emergence of drug resistance. Identifying the genetic drivers of resistance is crucial for developing combination therapies and predicting patient response. Genome-wide CRISPR-Cas9 knockout screens are powerful tools for systematically identifying genes whose loss of function leads to a specific phenotype, such as drug resistance.[1][2] This technology utilizes a pooled library of single-guide RNAs (sgRNAs) to create a population of cells, each with a specific gene knocked out.[3] By treating this population with a drug, researchers can identify which gene knockouts allow cells to survive and proliferate, thus revealing the genes involved in the drug's mechanism of action and potential resistance pathways.[4][5]
This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, confer resistance to the hypothetical anti-cancer agent this compound. For the purpose of this protocol, we will assume this compound is a novel inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer. The mTOR pathway is a known mediator of resistance to various cancer therapies.[6][7][8]
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
This table illustrates the data used to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line (e.g., A549). The IC80 is typically chosen for the screen to ensure sufficient selective pressure.
| This compound Concentration (nM) | Cell Viability (%) | Standard Deviation |
| 0 | 100.0 | 4.5 |
| 1 | 95.2 | 3.8 |
| 10 | 80.1 | 4.1 |
| 50 | 52.3 | 3.2 |
| 100 | 28.7 | 2.5 |
| 200 | 19.5 | 2.1 |
| 500 | 10.8 | 1.8 |
| 1000 | 5.4 | 1.2 |
Table 2: Quality Control Metrics for CRISPR Screen
This table summarizes key quality control data points for the screen.
| Metric | Value | Recommended Threshold |
| Library | GeCKO v2 | N/A |
| Transduction Efficiency | 85% | > 80% |
| Multiplicity of Infection (MOI) | 0.3 | 0.3 - 0.5 |
| Library Representation (Coverage) | >500x | > 200x |
| Gini Index (sgRNA distribution) | 0.12 | < 0.2 |
Table 3: Top Hypothetical Gene Hits Conferring Resistance to this compound
This table lists the top candidate genes identified from the screen, ranked by their significance. Data is typically generated using software like MAGeCK.[9][10]
| Gene Symbol | Description | Score (MAGeCK) | p-value | False Discovery Rate (FDR) |
| PTEN | Phosphatase and tensin homolog | 0.98 | 1.2e-8 | 1.5e-7 |
| TSC1 | Tuberous Sclerosis Complex 1 | 0.95 | 3.4e-8 | 2.1e-7 |
| TSC2 | Tuberous Sclerosis Complex 2 | 0.94 | 5.1e-8 | 2.8e-7 |
| NF1 | Neurofibromin 1 | 0.89 | 1.1e-7 | 4.5e-6 |
| STK11 | Serine/Threonine Kinase 11 (LKB1) | 0.85 | 2.5e-7 | 7.8e-6 |
Experimental Protocols
Cell Line Preparation and this compound Dose-Response Curve
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Dose-Response Assay:
-
Plate 5,000 cells per well in a 96-well plate.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0-1000 nM).
-
Incubate for 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 and IC80 values using graphing software (e.g., GraphPad Prism).
-
Lentivirus Production and Titer Determination
-
Plasmid Transfection: Co-transfect HEK293T cells with the pooled sgRNA library plasmid (e.g., GeCKO v2), psPAX2 (packaging plasmid), and pMD2.G (envelope plasmid) using a transfection reagent like Lipofectamine 3000.
-
Virus Collection: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.
-
Virus Titer Determination:
-
Transduce the target cells (A549) with a serial dilution of the collected lentivirus in the presence of polybrene (8 µg/mL).
-
After 24-48 hours, select the cells with an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Count the number of surviving colonies to determine the viral titer and calculate the MOI.
-
CRISPR-Cas9 Library Transduction
-
Transduction: Transduce a sufficient number of A549 cells to achieve at least 500x library coverage at an MOI of 0.3. This ensures that most cells receive a single sgRNA.
-
Antibiotic Selection: After 48 hours, select the transduced cells with puromycin to eliminate non-transduced cells.
-
Baseline Cell Pellet: Collect a sample of cells after selection to serve as the day 0 or plasmid library reference.
This compound Drug Selection
-
Cell Plating: Plate the transduced cell pool into two groups: a control group (treated with DMSO) and an experimental group (treated with this compound at the predetermined IC80 concentration). Maintain library coverage throughout.
-
Drug Treatment: Culture the cells for 14-21 days, passaging as needed and maintaining the drug concentration in the experimental group.
-
Cell Harvesting: Harvest cells from both the DMSO and this compound treated populations.
Genomic DNA Extraction, PCR Amplification, and Sequencing
-
gDNA Extraction: Extract genomic DNA from the harvested cell pellets using a gDNA extraction kit.
-
sgRNA Amplification: Amplify the sgRNA-containing regions from the genomic DNA using two-step PCR to add sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the PCR products and sequence them on an Illumina sequencer (e.g., NextSeq or NovaSeq) to determine the abundance of each sgRNA.
Data Analysis
-
Read Counting: Demultiplex the sequencing data and count the number of reads for each sgRNA in each sample.
-
Hit Identification: Use a computational tool like MAGeCK to identify sgRNAs and, subsequently, genes that are significantly enriched in the this compound-treated population compared to the DMSO-treated population.[11] MAGeCK uses a robust statistical model to rank genes based on their enrichment scores and provides p-values and false discovery rates.[10][12]
Mandatory Visualizations
Caption: CRISPR screen experimental workflow.
Caption: mTOR signaling and this compound resistance.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mTOR Signaling Confers Resistance to Targeted Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hpc.nih.gov [hpc.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. GitHub - liulab-dfci/MAGeCK: Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) is a computational tool to identify important genes from the recent genome-scale CRISPR-Cas9 knockout screens technology. [github.com]
- 12. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
Troubleshooting & Optimization
Optimizing HMBD-001 Concentration for In Vivo Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of HMBD-001 in in vivo experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide clear guidance for your study design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3).[1][2][3] Its unique mechanism involves binding to the dimerization interface of HER3, which effectively blocks its ability to form heterodimers with other receptors like HER2 or EGFR.[1][3] This inhibition of dimerization prevents the activation of downstream signaling pathways, primarily the MAPK/PI3K pathway, which is crucial for tumor cell growth and survival.[1][3]
Q2: What is a recommended starting concentration and dosing schedule for this compound in preclinical mouse models?
A2: Based on preclinical studies, a dose of 25 mg/kg administered intraperitoneally (IP) once a week has been shown to be effective in patient-derived xenograft (PDX) models using BALB/c nude mice.[4] This regimen has demonstrated superior tumor growth inhibition in models with NRG1 fusions.[4]
Q3: How should I prepare this compound for in vivo administration?
A3: For in vivo studies, this compound should be diluted in a sterile, isotonic buffer suitable for intraperitoneal injection, such as phosphate-buffered saline (PBS). The final concentration should be calculated based on the 25 mg/kg dosage and the average weight of the study animals. Ensure the solution is at room temperature before injection.
Q4: What are the expected outcomes of this compound treatment in responsive tumor models?
A4: In preclinical models with HER3-driven cancers, particularly those with NRG1 fusions, treatment with this compound is expected to lead to potent inhibition of tumor growth.[1][4] This is a result of the antibody blocking the activation of the MAPK/PI3K signaling pathway.[1][3]
Q5: Are there any known safety or toxicity concerns with this compound in preclinical models?
A5: Preclinical data suggests that this compound has a favorable safety profile.[2] In a Phase I clinical trial, the antibody was found to be safe and well-tolerated with no dose-limiting toxicities.[5][6] However, as with any experimental therapeutic, it is crucial to monitor animals for any signs of adverse reactions, such as weight loss, changes in behavior, or signs of distress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Tumor Growth Inhibition | Sub-optimal Dose: The 25 mg/kg dose may not be optimal for all tumor models. | Consider a dose-response study to determine the most effective concentration for your specific model. |
| Tumor Model Resistance: The tumor model may not be driven by HER3 signaling. | Confirm HER3 expression and dependency of your tumor model through methods like immunohistochemistry (IHC) or western blotting. Consider using models with known HER3 activation or NRG1 fusions. | |
| Incorrect Administration: Improper injection technique could lead to inconsistent dosing. | Ensure proper training on intraperitoneal injection techniques. Verify the injection volume and frequency. | |
| Adverse Events in Study Animals | Immune Response: The antibody may be eliciting an immune response in the host. | While this compound is a humanized antibody, some level of immunogenicity is possible. Monitor for signs of an immune reaction. Consider using immunodeficient mouse strains. |
| Off-target Effects: Although designed to be specific, off-target effects can occur. | Reduce the dosage or frequency of administration. If adverse events persist, discontinue treatment and perform a necropsy to investigate potential organ toxicity. | |
| Inconsistent Results Between Animals | Tumor Heterogeneity: Variation in tumor size and growth rate at the start of the study. | Ensure that tumors are of a consistent size at the time of randomization and treatment initiation. |
| Animal Health: Underlying health issues in some animals can affect treatment response. | Closely monitor the overall health of the animals throughout the study. Exclude any animals that show signs of illness not related to the tumor or treatment. |
Quantitative Data Summary
The following table summarizes the key quantitative data from a preclinical in vivo study using this compound.
| Parameter | Value |
| Drug | This compound |
| Dose | 25 mg/kg |
| Administration Route | Intraperitoneal (IP) |
| Dosing Frequency | Once a week |
| Animal Model | BALB/c nude mice |
| Tumor Model | Ovarian Cancer Patient-Derived Xenograft (PDX) with CLU-NRG1 Fusion |
| Number of Mice | n = 10 |
| Binding Affinity to HER3 (Kd) | <100 pM (in the presence or absence of NRG1) |
Table 1: Summary of this compound In Vivo Study Parameters.[4]
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Utilize female BALB/c nude mice, typically 5-7 weeks old.
-
Tumor Inoculation: Subcutaneously implant tumor cells or patient-derived xenograft fragments into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=10 per group).
-
Treatment Administration:
-
Treatment Group: Administer this compound at a dose of 25 mg/kg via intraperitoneal injection once a week.[4]
-
Control Group: Administer a vehicle control (e.g., sterile PBS) on the same schedule.
-
-
Data Collection: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration. Euthanize animals if they show signs of excessive distress or morbidity.
-
Analysis: Compare the tumor growth rates between the treatment and control groups to determine the efficacy of this compound.
Visualizations
Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow for this compound.
References
- 1. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 2. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. biospace.com [biospace.com]
- 6. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
Troubleshooting HMBD-001 solubility and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the clinical-stage anti-HER3 monoclonal antibody, HMBD-001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a clinical-stage IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3).[1][2][3] It is designed with a unique mechanism of action that blocks both ligand-dependent and ligand-independent activation of HER3 signaling.[1][4] By binding to a specific epitope on the dimerization interface of HER3, this compound prevents its heterodimerization with other receptors like HER2 or EGFR, thereby inhibiting downstream signaling pathways, such as the MAPK/PI3K pathway, which are crucial for tumor growth and survival.[4][5]
Q2: In what formulation is this compound supplied and how should it be stored?
For clinical trials, this compound is supplied as a sterile liquid formulation for intravenous infusion, typically diluted in 0.9% sodium chloride.[2][6] For research purposes, it is critical to store this compound at the recommended temperature, generally between 2°C and 8°C. Avoid freezing the antibody unless a specific cryopreservation formulation is used, as freeze-thaw cycles can lead to aggregation and loss of activity.[7] Always refer to the product-specific datasheet for detailed storage instructions.
Q3: I observed particulate formation in my vial of this compound upon receipt. What should I do?
Do not use the vial if you observe visible particulates, cloudiness, or discoloration. This may indicate protein aggregation or contamination. Quarantine the vial and contact technical support immediately with the lot number and a description of the issue. Gentle swirling (do not vortex) can be used to resuspend minor precipitates in some protein solutions, but for a therapeutic antibody, it is crucial to first confirm if this is advisable.
Q4: What is the recommended method for preparing dilutions of this compound for in vitro experiments?
To prepare dilutions for in vitro assays, use a sterile, low-protein-binding buffer, such as phosphate-buffered saline (PBS), pH 7.4. It is recommended to use low-binding polypropylene tubes and pipette tips to minimize non-specific binding of the antibody to plastic surfaces.[8] Prepare dilutions fresh for each experiment and avoid long-term storage of diluted antibody solutions, as this can lead to instability.
Troubleshooting Guides
Issue 1: Reduced Activity or Inconsistent Results in Cell-Based Assays
If you are observing lower than expected potency or high variability in your cell-based functional assays with this compound, consider the following troubleshooting steps.
Potential Causes and Solutions:
-
Antibody Aggregation: Aggregated antibodies can have reduced activity and may even elicit non-specific cellular responses.
-
Solution: Assess the aggregation status of your antibody stock using techniques like Size-Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS). Ensure proper storage conditions have been maintained.
-
-
Improper Dilution and Handling: Serial dilutions in inappropriate buffers or use of standard plastics can lead to loss of active antibody.
-
Solution: Follow the recommended protocol for dilution using low-binding plastics and a suitable assay buffer.[8]
-
-
Cell Line Variability: The expression level of HER3 on your target cells can fluctuate with passage number and culture conditions.
-
Solution: Regularly verify HER3 expression on your cells using flow cytometry or western blotting. Maintain a consistent cell passage number for your experiments.
-
-
Assay Reagent Quality: Degradation of assay reagents, including media, serum, or detection antibodies, can affect results.
-
Solution: Ensure all assay reagents are within their expiry dates and have been stored correctly.
-
Issue 2: High Background or Non-Specific Signal in Immunoassays (ELISA, Western Blot)
High background can obscure specific signals and lead to inaccurate quantification.
Potential Causes and Solutions:
-
Insufficient Blocking: Incomplete blocking of non-specific binding sites on the assay plate or membrane.
-
Solution: Increase the concentration or incubation time of your blocking agent (e.g., BSA or non-fat milk). Consider using a commercial blocking buffer optimized for immunoassays.
-
-
Excessive Antibody Concentration: Using too high a concentration of this compound or the detection antibody.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing steps to remove unbound antibodies.
-
Solution: Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 (0.05%) to the wash buffer can also help.[8]
-
Data Presentation
Table 1: Stability Profile of this compound in Liquid Formulation
| Condition | Parameter | Result |
| Storage Temperature | ||
| 2-8°C | % Monomer (SEC-HPLC) after 12 months | >98% |
| 25°C | % Monomer (SEC-HPLC) after 1 month | >95% |
| 40°C | % Monomer (SEC-HPLC) after 1 week | >90% |
| Physical Stress | ||
| Freeze-Thaw (-20°C to RT, 5 cycles) | % Aggregates (SEC-HPLC) | < 2% |
| Agitation (200 rpm, 24h) | % Aggregates (SEC-HPLC) | < 1.5% |
Table 2: Solubility of this compound in Common Buffers
| Buffer | pH | Maximum Soluble Concentration (mg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 50 |
| Citrate Buffer | 6.0 | > 50 |
| Tris Buffer | 8.0 | > 50 |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by SEC-HPLC
Objective: To quantify the percentage of monomeric, aggregated, and fragmented this compound in a sample.
Methodology:
-
System Preparation: Equilibrate a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector (280 nm) and a suitable size-exclusion column (e.g., TSKgel G3000SWxl) with a mobile phase of 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation: Dilute the this compound sample to a concentration of 1 mg/mL using the mobile phase.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Analysis: Run the separation at a flow rate of 0.5 mL/min for 30 minutes.
-
Data Interpretation: Identify peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments). Calculate the percentage of each by integrating the peak areas.
Protocol 2: HER3 Phosphorylation Inhibition Assay
Objective: To measure the functional activity of this compound by its ability to inhibit Heregulin (NRG1)-induced HER3 phosphorylation in cancer cells.
Methodology:
-
Cell Culture: Plate HER3-expressing cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free media and add to the cells. Incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Stimulate the cells by adding NRG1 ligand to a final concentration of 50 ng/mL. Incubate for 10 minutes at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection (ELISA): Quantify the level of phosphorylated HER3 (pHER3) in the cell lysates using a pHER3-specific sandwich ELISA kit according to the manufacturer's instructions.
-
Analysis: Plot the pHER3 signal against the concentration of this compound and calculate the IC50 value.
Signaling Pathway Diagram
References
- 1. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
HMBD-001 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMBD-001. The information is designed to address specific issues that may arise during experiments, helping to improve experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a humanized IgG1 monoclonal antibody that specifically targets the human epidermal growth factor receptor 3 (HER3).[1] Its primary mechanism of action is to block the dimerization of HER3 with its signaling partners, HER2 and EGFR.[2] By binding to a unique epitope on the dimerization interface of HER3, this compound prevents both ligand (neuregulin-1, NRG1)-dependent and -independent activation of the receptor. This inhibition of dimerization effectively blocks the downstream activation of the MAPK/PI3K signaling pathway, which is crucial for tumor cell proliferation and survival.[2]
Q2: In which cancer types is this compound expected to be most effective?
This compound is being investigated in a broad range of solid tumors with HER3 expression or NRG1 gene fusions.[3][4] Preclinical models have shown its potential in cancers where HER3 signaling is a key driver of tumor growth and drug resistance.[2][5] Clinical trials are evaluating this compound in patients with various advanced solid tumors, including those with NRG1 fusions.[3]
Q3: What are the recommended positive and negative control cell lines for in vitro experiments?
The selection of appropriate cell lines is critical for reproducible results. It is recommended to perform an initial screen of HER3 expression and phosphorylation levels in a panel of cell lines to determine the most suitable models for your experiments.
-
Positive Controls: Cell lines with high endogenous HER3 expression and/or NRG1 fusions are recommended. Examples from preclinical studies with other anti-HER3 antibodies include certain breast, ovarian, and non-small cell lung cancer cell lines.
-
Negative Controls: Cell lines with low or undetectable HER3 expression should be used.
It is important to note that HER3 expression can be variable even within the same cancer type.[6] Therefore, empirical testing is advised.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays (e.g., Proliferation, Apoptosis)
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in cell viability readouts between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Cell line instability: Changes in HER3 expression or signaling over passages. | 1. Ensure thorough cell mixing before plating. Use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity. 3. Use low-passage, authenticated cell lines. Regularly check HER3 expression levels. |
| Lack of this compound-induced effect in a HER3-positive cell line. | 1. Sub-optimal antibody concentration. 2. Presence of HER3 mutations affecting the binding site. 3. Redundant signaling pathways compensating for HER3 inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound. 2. Sequence the HER3 gene in your cell line to check for mutations. 3. Investigate the activation of other receptor tyrosine kinases that might be driving proliferation. |
| Unexpected cytotoxicity in negative control cells. | 1. Contamination of cell culture (e.g., mycoplasma). 2. Non-specific binding of the antibody at high concentrations. | 1. Regularly test cell lines for mycoplasma contamination. 2. Include an isotype control antibody at the same concentration as this compound to rule out non-specific effects. |
Difficulties in Detecting NRG1 Fusions
The detection of NRG1 gene fusions can be challenging due to the large intronic regions of the NRG1 gene.
| Observed Issue | Potential Cause | Recommended Solution |
| Failure to detect NRG1 fusions in suspected positive samples using DNA-based methods. | Large introns in the NRG1 gene make it difficult to design primers for DNA-based detection methods like PCR or DNA-NGS. | Utilize RNA-based detection methods. RNA sequencing (RNA-seq) or targeted RNA panels are more effective for identifying NRG1 fusions as the introns are spliced out. |
| Low sensitivity of fusion detection. | Low abundance of fusion transcripts in heterogeneous tumor samples. | Use highly sensitive detection methods. Anchored multiplex PCR for targeted RNA sequencing can improve the detection of rare fusion events. |
| Inconsistent results between different detection methods. | Method-specific biases and limitations. | Employ a multi-method approach for confirmation. For example, use RNA-seq for initial screening and confirm positive hits with RT-PCR and Sanger sequencing. |
Experimental Protocols
Western Blot for Phosphorylated HER3 (p-HER3)
This protocol outlines the general steps for detecting p-HER3 in cell lysates. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-HER3 (e.g., Tyr1289) overnight at 4°C.[7][8][9][10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total HER3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[6]
-
ELISA for this compound Quantification in Serum
A validated bridging ELISA method is used to quantify this compound in human serum for pharmacokinetic studies.[1]
-
Principle: The assay utilizes an anti-idiotypic monoclonal antibody for both capture and detection of this compound.[1]
-
Assay Parameters:
-
General Procedure:
-
Coat a 96-well plate with the capture anti-idiotypic antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards, controls, and serum samples containing this compound.
-
Wash the plate.
-
Add the detection anti-idiotypic antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate.
-
Add the substrate and measure the absorbance.
-
Calculate the concentration of this compound based on the standard curve.
-
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy
| Model | This compound Effect | Reference |
| In vitro and in vivo tumor models with high HER3 activity | Potent inhibition of tumor growth | [5][11] |
| Preclinical models | Potently inhibits the activation of the MAPK/PI3K signaling pathway | [2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow.
References
- 1. Development and validation of an ELISA method for quantification of the anti-HER3 antibody this compound in human serum [pubmed.ncbi.nlm.nih.gov]
- 2. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Hummingbird begins dosing with this compound in Phase I cancer trial [clinicaltrialsarena.com]
- 5. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 6. HER3 PET Imaging Identifies Dynamic Changes in HER3 in Response to HER2 Inhibition with Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Phospho-HER3/ErbB3 (Tyr1289) (21D3) Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 9. Phospho-HER3 (Tyr1289) Polyclonal Antibody (BS-3491R) [thermofisher.com]
- 10. Phospho-HER3/ErbB3 (Tyr1328) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
Interpreting unexpected results from HMBD-001 treatment
This technical support center is designed for researchers, scientists, and drug development professionals working with HMBD-001. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments.
Understanding this compound: Expected Mechanism of Action
This compound is a clinical-stage IgG1 monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3).[1][2][3] Unlike other HER3 antibodies, this compound is engineered to bind to a specific epitope on the HER3 dimerization interface. This unique mechanism is intended to block both ligand-dependent (e.g., neuregulin 1, NRG1) and ligand-independent HER3 activation.[2][4][5]
HER3 itself has no or very weak intrinsic kinase activity. It signals by forming heterodimers with other receptor tyrosine kinases, primarily HER2 and EGFR.[2][5] Upon dimerization, the PI3K/AKT and MAPK signaling pathways are activated, promoting tumor cell proliferation, survival, and resistance to therapy.[5] By preventing this dimerization, this compound is expected to inhibit downstream signaling and suppress tumor growth in HER3-driven cancers.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: this compound is a monoclonal antibody and should be stored at 2-8°C. Do not freeze. Avoid repeated warming and cooling. For long-term storage, follow the instructions on the product datasheet.
Q2: What is the formulation buffer for this compound? A2: Please refer to the certificate of analysis provided with your shipment for the specific formulation details. Using the correct buffer as a negative control in your experiments is crucial.
Q3: Can I use this compound in my mouse xenograft model? A3: Yes, preclinical studies have shown that this compound can inhibit tumor growth in xenograft models.[7] It is important to use immunodeficient mice to prevent an anti-human antibody response.
Q4: What are the known side effects of this compound in clinical trials? A4: In Phase I trials, this compound has been reported to be safe and well-tolerated with no dose-limiting toxicities.[1][2] Potential side effects observed include fatigue, nausea, diarrhea, and skin rash.[8]
Troubleshooting Unexpected Results
Problem 1: Lack of Efficacy in a HER3-Expressing Cancer Cell Line
You've confirmed HER3 expression via Western Blot or flow cytometry, but this compound treatment does not reduce cell viability or proliferation.
| Possible Cause | Recommended Action |
| Low HER2/EGFR Co-expression: HER3 requires a dimerization partner (HER2 or EGFR) to signal. If the cell line has low levels of these partners, HER3 signaling may not be a primary driver of cell growth. | 1. Quantify HER2 and EGFR expression via Western Blot or flow cytometry. 2. Compare with sensitive cell lines (e.g., NCI-N87 gastric cancer cells, BT-474 breast cancer cells).[7] |
| NRG1-Independent Activation: While this compound is designed to block both ligand-dependent and -independent signaling, very high levels of HER2 overexpression can sometimes lead to ligand-independent HER2-HER3 dimerization that is more difficult to inhibit. | 1. Check for HER2 gene amplification using FISH or qPCR. 2. Test this compound in combination with a HER2 inhibitor (e.g., trastuzumab, lapatinib). |
| Compensatory Signaling Pathways: Cancer cells may adapt to HER3 inhibition by upregulating other survival pathways (e.g., MET, IGFR). | 1. Perform a phospho-kinase array to identify upregulated pathways after this compound treatment. 2. Consider combination therapy with an inhibitor of the identified compensatory pathway. |
Problem 2: Increased Cell Death in a Low HER3-Expressing Cell Line
You observe significant cytotoxicity with this compound in a cell line that you believe has low or no HER3 expression.
| Possible Cause | Recommended Action |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): this compound is an IgG1 antibody, which can trigger ADCC. Even low levels of HER3 on the cell surface might be sufficient to flag the cells for destruction by immune cells (e.g., NK cells) if they are present in your culture system. | 1. Ensure your in vitro culture is free of immune cells. 2. Repeat the experiment using an this compound variant with a modified Fc region that does not engage Fc receptors, if available. |
| Off-Target Effects: While highly specific, at high concentrations, any antibody could have unforeseen off-target interactions. | 1. Perform a dose-response curve. Determine if the cytotoxicity is only observed at very high, non-physiological concentrations. 2. Test a non-specific IgG1 isotype control antibody at the same concentration to rule out non-specific binding effects. |
| Inaccurate HER3 Quantification: The method used to determine HER3 expression may not be sensitive enough, or the antibody used for detection may recognize a different epitope. | 1. Use a more sensitive method to quantify HER3 expression, such as flow cytometry with a validated antibody. 2. Confirm HER3 mRNA expression using RT-qPCR. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative results based on preclinical data.[7] These values can serve as a benchmark for your own experiments.
Table 1: In Vitro Proliferation Inhibition by this compound
| Cell Line | Cancer Type | HER3 Expression | HER2/EGFR Status | This compound IC50 (nM) |
| NCI-N87 | Gastric | High | HER2 Amplified | ~5 |
| BT-474 | Breast | Moderate | HER2 Amplified | ~15 |
| MDA-MB-231 | Breast | Low | EGFR High | >1000 |
| A549 | Lung | Moderate | EGFR Normal | >1000 |
Table 2: Inhibition of Downstream Signaling in NCI-N87 Cells
| Treatment (24h) | p-HER3 (% of Control) | p-AKT (% of Control) |
| Control (IgG1 Isotype) | 100% | 100% |
| This compound (50 nM) | ~10% | ~40% |
Experimental Protocols
Protocol 1: Western Blot for HER3 Pathway Activation
-
Cell Culture and Treatment: Plate 1-2 x 10^6 cells in a 6-well plate. Allow cells to adhere overnight. Starve cells in serum-free media for 12-24 hours. Treat with this compound or control IgG at desired concentrations for the specified time. For ligand-dependent activation, stimulate with 50 ng/mL NRG1 for 15 minutes before lysis.
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-HER3, anti-HER3, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. clavystbio.com [clavystbio.com]
- 2. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 3. This compound by Hummingbird Bioscience for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 6. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 7. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
Addressing batch-to-batch variability of HMBD-001
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMBD-001. Our goal is to help you address potential sources of variability and ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a humanized IgG1 monoclonal antibody that specifically targets the human epidermal growth factor receptor 3 (HER3).[1] Its primary mechanism of action is to bind to a unique epitope on the dimerization interface of HER3.[2] This binding blocks the heterodimerization of HER3 with other HER family members, such as HER2 or EGFR, which is essential for its activation.[1][2] By preventing dimerization, this compound inhibits the downstream activation of the MAPK/PI3K signaling pathway, which is crucial for tumor cell growth and survival.[1]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily investigated for its therapeutic potential in treating solid tumors that express HER3.[3][4] In a research setting, it can be used for:
-
In vitro studies to investigate the role of HER3 signaling in cancer cell lines.
-
In vivo animal models to assess the anti-tumor efficacy of HER3 blockade.
-
Studies on drug resistance mechanisms, as HER3 signaling has been implicated in resistance to other targeted therapies.[2]
Q3: How should I store and handle this compound to ensure stability?
A3: While specific storage conditions should always be confirmed with the product datasheet, therapeutic antibodies like this compound are typically stored at 2-8°C. Avoid repeated freeze-thaw cycles, which can lead to aggregation and loss of activity. For long-term storage, aliquoting the antibody into smaller, single-use volumes is recommended.
Q4: I am observing inconsistent results between different lots of this compound. What could be the cause?
A4: Batch-to-batch variability can arise from several factors, not necessarily indicating an issue with the antibody itself. Potential causes include:
-
Subtle differences in experimental execution: Minor variations in cell culture conditions, reagent preparation, or timing of experimental steps can lead to different outcomes.
-
Cell line instability: The expression of HER3 in your cell line may change over passages. It is crucial to use cells within a consistent and low passage number range.
-
Reagent variability: Ensure all other reagents, such as cell culture media, serum, and detection antibodies, are from consistent lots.
-
Antibody handling: Improper storage or handling, such as repeated freeze-thaw cycles, can impact antibody performance.
We recommend a systematic approach to troubleshooting, starting with a side-by-side comparison of the old and new lots under identical experimental conditions.
Troubleshooting Guide
Issue 1: Reduced potency of a new this compound batch in a cell-based assay.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Sub-optimal Antibody Concentration | Perform a dose-response curve for each new lot to determine the optimal concentration. Do not assume the same EC50 value between batches. |
| Cell Line Passage Number | Ensure that the cell lines used for testing are within a consistent and validated passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting HER3 expression and signaling. |
| Variability in Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Run a positive and negative control with each experiment. |
| Improper Antibody Storage | Review storage and handling procedures. Ensure the antibody has not been subjected to multiple freeze-thaw cycles. Aliquot new batches upon receipt. |
Issue 2: Inconsistent results in in vivo studies.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Animal Model Variability | Ensure consistency in the age, weight, and genetic background of the animals used. House animals under standardized conditions. |
| Antibody Formulation and Administration | Use the recommended formulation buffer for this compound. Ensure accurate and consistent dosing and administration routes. |
| Tumor Engraftment and Size | Standardize the number of cells injected and the site of injection. Begin treatment when tumors have reached a consistent and pre-determined size. |
| Pharmacokinetic Differences | If significant variability is suspected, consider performing a pilot pharmacokinetic study to compare the serum concentrations of the different this compound batches over time. |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay to Assess this compound Potency
This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound in a HER3-dependent cancer cell line.
Materials:
-
HER3-expressing cancer cell line (e.g., MCF-7, A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (new and reference lots)
-
Heregulin-β1 (HRG-β1) or Neuregulin-1 (NRG1) as a ligand to stimulate HER3
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS)
-
96-well clear-bottom white plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of the new and reference lots of this compound in a serum-free medium.
-
Remove the growth medium from the cells and replace it with the serially diluted this compound. Incubate for 1 hour.
-
Add HRG-β1/NRG1 to a final concentration known to induce proliferation. Include wells with no ligand as a negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the EC50 value for each batch by fitting the data to a four-parameter logistic curve.
Data Analysis and Expected Outcome: The EC50 values of the new and reference batches should be comparable, typically within a 2-3 fold difference. A significant shift in the EC50 may indicate a difference in potency.
Hypothetical EC50 Comparison Data
| This compound Batch | EC50 (nM) | Fold Difference |
| Reference Lot A | 15.2 | - |
| New Lot B | 18.5 | 1.22 |
| New Lot C | 13.9 | 0.91 |
Protocol 2: Western Blot Analysis of HER3 Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of key downstream signaling proteins in the HER3 pathway.
Materials:
-
HER3-expressing cancer cell line
-
This compound (new and reference lots)
-
HRG-β1/NRG1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-HER3, anti-HER3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to attach.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with different concentrations of the new and reference lots of this compound for 1 hour.
-
Stimulate the cells with HRG-β1/NRG1 for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
Data Analysis and Expected Outcome: Both batches of this compound should demonstrate a dose-dependent inhibition of HER3, Akt, and ERK phosphorylation. The band intensities can be quantified using densitometry and normalized to the total protein and loading control.
Visualizations
This compound Mechanism of Action
Caption: this compound blocks HER3 dimerization and downstream signaling.
Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting this compound batch variability.
References
Minimizing HMBD-001 toxicity in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing potential toxicity associated with HMBD-001 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to potential toxicity?
This compound is a monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3).[1][2][3][4] Its primary mechanism of action is to bind to the dimerization interface of HER3, thereby preventing it from pairing with other receptors like HER2 or EGFR.[1][3] This blockage inhibits the activation of downstream signaling pathways, primarily the MAPK/PI3K pathway, which is crucial for tumor cell growth and survival.[3] While preclinical and early clinical studies have shown this compound to be well-tolerated with a favorable safety profile, theoretical on-target toxicities could arise from the inhibition of HER3 signaling in normal tissues where this pathway plays a physiological role.[2][4][5]
Q2: What are the potential on-target and off-target toxicities to monitor in preclinical studies with this compound?
While specific adverse toxicities for this compound in preclinical models have not been extensively reported, researchers should be vigilant for potential on-target and off-target effects based on its mechanism of action and the general class of monoclonal antibodies.
-
Potential On-Target Toxicities: Inhibition of the HER3 signaling pathway in normal tissues could theoretically lead to dermatological toxicities (as seen with EGFR inhibitors), gastrointestinal issues, or metabolic disturbances. Monitoring for changes in skin, hair, and digestive health is advisable.
-
Potential Off-Target Toxicities: As with any monoclonal antibody, there is a potential for immunogenicity, where the host immune system recognizes the antibody as foreign.[6] This can lead to a range of effects from mild infusion reactions to anaphylaxis. Off-target binding to unintended proteins or tissues is another theoretical possibility that could lead to unforeseen toxicities.[7][8][9]
Q3: How can I proactively mitigate potential toxicity in my preclinical this compound experiments?
Proactive measures can help minimize the risk of toxicity:
-
Dose-Range Finding Studies: Conduct thorough dose-range finding studies to determine the maximum tolerated dose (MTD) and establish a therapeutic window.
-
Appropriate Animal Model Selection: Use a pharmacologically relevant species where this compound is active against the HER3 epitope.[10]
-
Regular Monitoring: Implement a comprehensive monitoring plan that includes regular observation for clinical signs of toxicity, body weight measurements, and food/water intake.
-
Biomarker Analysis: Monitor relevant biomarkers in blood and tissue samples to detect early signs of organ toxicity.
Q4: What should I do if I observe unexpected adverse events in my animal models treated with this compound?
If unexpected adverse events occur:
-
Document Everything: Record all observations, including the nature of the adverse event, time of onset, dose administered, and animal cohort.
-
Reduce the Dose or Halt Dosing: In cases of severe toxicity, consider reducing the dose or temporarily halting administration to see if the adverse events are reversible.
-
Collect Samples: If ethically permissible, collect blood and tissue samples for histopathological and biomarker analysis to understand the underlying cause of the toxicity.
-
Consult Literature: Review literature on the toxicity of other HER3 inhibitors or monoclonal antibodies to see if similar effects have been reported.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) | - On-target gastrointestinal toxicity- Off-target toxicity- High dose level | - Reduce the dose of this compound.- Provide supportive care (e.g., hydration, nutritional supplements).- Perform histopathological analysis of the gastrointestinal tract. |
| Skin Rash or Dermatitis | - On-target inhibition of HER3 signaling in the skin | - Monitor the severity and progression of the rash.- Consider topical treatments for symptomatic relief.- Biopsy the affected skin for analysis. |
| Lethargy or Reduced Activity | - Systemic toxicity- Immune-related reaction | - Perform a complete blood count (CBC) and serum chemistry panel.- Assess for signs of an immune response (e.g., cytokine levels).- Consider dose reduction. |
| Anaphylactic Reaction (rare) | - Immunogenicity of the antibody | - Immediately cease administration.- Administer supportive care as per institutional guidelines (e.g., epinephrine).- Screen for anti-drug antibodies (ADAs). |
Key Experimental Protocols
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in a relevant preclinical model (e.g., mice or rats).
Methodology:
-
Animal Model: Select a pharmacologically relevant rodent species.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least 3-5 escalating doses of this compound. The dose range should be selected based on in vitro efficacy data and any available preliminary in vivo data.
-
Administration: Administer this compound via the intended clinical route (e.g., intravenous or intraperitoneal).
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Record body weight at least twice weekly.
-
Monitor food and water consumption.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis from the control and high-dose groups.
Repeat-Dose Toxicity Study
Objective: To evaluate the potential toxicity of this compound after repeated administration over a defined period.
Methodology:
-
Animal Model and Dose Selection: Use a relevant species and select dose levels based on the MTD study (typically a high, medium, and low dose, plus a vehicle control).
-
Dosing Schedule: Administer this compound according to a schedule that mimics the intended clinical use (e.g., once or twice weekly for 4 weeks).
-
In-Life Monitoring:
-
Daily clinical observations.
-
Weekly body weight, food, and water consumption measurements.
-
Ophthalmoscopy examinations.
-
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and serum chemistry analysis.
-
Toxicokinetics: Collect blood samples at various time points to determine the pharmacokinetic profile of this compound.
-
Necropsy and Histopathology: At the end of the dosing period (and after a recovery period for a subset of animals), perform a full necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination.
Visualizations
This compound Mechanism of Action and Signaling Pathway
References
- 1. HER3-targeted therapeutic antibodies and antibody–drug conjugates in non-small cell lung cancer refractory to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 5. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
- 6. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. fda.gov [fda.gov]
Best practices for long-term storage of HMBD-001
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of HMBD-001, a lyophilized biologic. It includes troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: For optimal stability, lyophilized this compound should be stored at -20°C to -80°C.[1][2][3] When stored under these conditions, the product is expected to remain stable for years.[1][3] Storage at 4°C is suitable for short-term use (a few days to weeks), but may be susceptible to microbial and proteolytic degradation over longer periods.[1][3]
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, it is recommended to briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.[4][5] Subsequently, store the unopened vial at the recommended long-term storage temperature of -20°C to -80°C.
Q3: Can I store this compound at room temperature?
A3: Lyophilized proteins are stable at room temperature for short durations, such as during shipping (up to 3 days).[6] However, for long-term preservation of activity and structural integrity, storage at room temperature is not recommended as it can lead to degradation.[1][7]
Q4: What is the proper procedure for reconstituting this compound?
A4: To reconstitute this compound, allow the vial and the recommended reconstitution buffer to equilibrate to room temperature.[4] Briefly centrifuge the vial to collect the lyophilisate at the bottom.[4][5] Add the specified volume of sterile buffer to achieve the desired concentration.[4] Gently agitate the vial to dissolve the contents, avoiding vigorous shaking which can cause foaming and protein denaturation.[5] The product should be fully dissolved within 15-30 minutes.[4]
Q5: What should I do if the reconstituted this compound will not be used immediately?
A5: If the reconstituted this compound is not for immediate use, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein.[3][8] These aliquots should then be stored at -20°C or -80°C.[1][6] For added stability during frozen storage, consider adding a cryoprotectant like glycerol to a final concentration of 10-50%.[9]
Troubleshooting Guides
Issue 1: Reduced or no biological activity of reconstituted this compound.
| Possible Cause | Recommended Action |
| Improper Storage | Verify that the lyophilized and reconstituted this compound has been stored at the correct temperatures (-20°C to -80°C). Avoid prolonged storage at 4°C or room temperature. |
| Repeated Freeze-Thaw Cycles | Ensure the reconstituted this compound was aliquoted into single-use volumes to minimize freeze-thaw cycles.[3][8] |
| Incorrect Reconstitution | Review the reconstitution protocol to ensure the correct buffer and technique were used. Vigorous shaking can denature the protein.[5] |
| Contamination | Use sterile technique during reconstitution and handling to prevent microbial or protease contamination. Consider adding a protease inhibitor cocktail to the reconstitution buffer.[9] |
Issue 2: Presence of particulates or aggregation in reconstituted this compound.
| Possible Cause | Recommended Action |
| Incomplete Dissolution | If flakes or particulates are observed after initial reconstitution, continue to gently mix the product at room temperature for a couple of hours, or overnight at 4°C on a rocker platform.[4][10] |
| Protein Aggregation | Aggregation can be caused by improper pH, temperature fluctuations, or high concentration.[8] Ensure the reconstitution buffer has the optimal pH for this compound stability. Store at the recommended temperature and avoid high concentrations if aggregation is a persistent issue. |
| Oxidation | To prevent oxidation-induced aggregation, consider adding reducing agents like DTT or β-mercaptoethanol to the storage buffer.[8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound and the recommended reconstitution buffer to equilibrate to room temperature.[4]
-
Briefly centrifuge the vial at 3000-3500 rpm for 5 minutes to ensure the lyophilisate is at the bottom.[10]
-
Using a sterile syringe, slowly add the calculated volume of the recommended reconstitution buffer to the vial to achieve the desired final concentration.
-
Gently swirl the vial or rock it for 15-30 minutes at room temperature until the powder is completely dissolved.[4] Avoid vigorous shaking or vortexing.
-
If not for immediate use, aliquot the reconstituted solution into low-binding polypropylene tubes in volumes no less than 20 µL and store at -20°C or -80°C.[4]
Protocol 2: Assessment of this compound Stability by SDS-PAGE
-
Prepare samples of this compound from different storage conditions or time points.
-
Mix the protein samples with an appropriate volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain.
-
Analyze the gel for the appearance of lower molecular weight bands, which may indicate degradation.[7] A decrease in the intensity of the main protein band can also suggest degradation.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | -20°C to -80°C | Years | Optimal for long-term stability.[1][3] |
| Lyophilized | 4°C | Days to Weeks | Suitable for short-term storage; risk of microbial growth.[1][3] |
| Lyophilized | Room Temperature | < 3 Days | For transit only; not recommended for storage.[6] |
| Reconstituted | -20°C to -80°C | Months to a Year | Aliquot to avoid freeze-thaw cycles.[1][6] |
| Reconstituted | 4°C | < 1 Week | For immediate use; risk of degradation and contamination.[10] |
Table 2: Common Methods for Assessing Protein Stability
| Method | Principle | Information Gained |
| Differential Scanning Calorimetry (DSC) | Measures the heat required to denature a protein. | Thermal transition midpoint (Tm), an indicator of thermal stability.[11][12] |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-handed polarized light. | Information on the protein's secondary structure and conformational stability.[11] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Detects the presence of protein aggregates.[8][12] |
| SDS-PAGE | Separates proteins based on molecular weight. | Can reveal protein degradation through the appearance of smaller fragments.[7][8] |
| Fluorescence-based Activity Assays | Measures the intrinsic fluorescence of the protein or uses fluorescent dyes. | Provides information on protein activity and functionality.[11] |
Visualizations
Caption: Workflow for handling and storing this compound.
Caption: Decision tree for troubleshooting reduced activity.
References
- 1. westbioscience.com [westbioscience.com]
- 2. susupport.com [susupport.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. support.biossusa.com [support.biossusa.com]
- 6. qkine.com [qkine.com]
- 7. Will the Protein Sample Degrade if Left at Room Temperature Overnight | MtoZ Biolabs [mtoz-biolabs.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. linseis.com [linseis.com]
Validation & Comparative
Validating HMBD-001's Premier Binding Affinity to HER3: A Comparative Analysis
For Immediate Release
A deep dive into the binding characteristics of HMBD-001 against the human epidermal growth factor receptor 3 (HER3) reveals a superior affinity profile when compared to other therapeutic antibodies. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's binding affinity, supported by experimental data and detailed methodologies.
This compound, a novel monoclonal antibody, has been engineered to uniquely target the dimerization interface of HER3. This distinct mechanism of action is designed to potently inhibit HER3 signaling, a key pathway in cancer progression and therapeutic resistance.[1][2][3] This document outlines the quantitative binding data of this compound and other HER3-targeting antibodies, details the experimental protocols for affinity validation, and visualizes the underlying biological and experimental frameworks.
Unveiling a Distinct Mechanism of Action
This compound was developed to bind specifically to the dimerization interface of HER3, thereby sterically hindering its ability to form heterodimers with other HER family members like HER2 and EGFR.[4][5] This direct inhibition of dimerization is a key differentiator from other anti-HER3 antibodies that primarily target the ligand-binding site.[2][3] By blocking this crucial step in receptor activation, this compound aims to abrogate downstream signaling through the PI3K/AKT and MAPK pathways, which are critical for tumor cell proliferation and survival.[4][6] Preclinical models have suggested that this unique mechanism leads to potent inhibition of tumor growth, even in the presence of the HER3 ligand neuregulin 1 (NRG1).[2][3]
Comparative Analysis of Binding Affinity
The binding affinity of an antibody to its target is a critical determinant of its therapeutic efficacy. The equilibrium dissociation constant (KD) is a key metric, with a lower KD value indicating a stronger binding affinity. The following table summarizes the reported binding affinities of this compound and other HER3-targeting antibodies.
| Antibody | Target Epitope | Binding Affinity (KD) | Measurement Technique |
| This compound | Dimerization Interface | < 100 pM | Not specified |
| Seribantumab (MM-121) | Ligand-binding domain | Picomolar range | Not specified |
| Patritumab Deruxtecan (U3-1402) | Extracellular domain | High affinity | Not specified |
| Lumretuzumab (RG7116) | Extracellular domain | High affinity | Not specified |
| H3Mab-17 | Extracellular domain | 1.5 nM | Flow Cytometry |
Table 1: Comparison of Binding Affinities of Anti-HER3 Antibodies. This table provides a summary of the binding affinities (KD) of this compound and other HER3-targeting antibodies. The specific KD value for this compound highlights its high affinity. Data for other antibodies are presented as reported in the literature, noting that specific KD values were not always available.
Experimental Protocols for Binding Affinity Validation
The determination of binding kinetics and affinity is crucial for the characterization of therapeutic antibodies. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two widely accepted, label-free technologies for real-time analysis of biomolecular interactions.
Surface Plasmon Resonance (SPR) Protocol
SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (antibody) to an immobilized ligand (HER3).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human HER3 protein
-
This compound and other comparator antibodies
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize recombinant human HER3 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject serial dilutions of the antibody (e.g., this compound) over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the association (binding) and dissociation of the antibody in real-time.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound antibody.
-
Data Analysis: Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Bio-Layer Interferometry (BLI) Protocol
BLI measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Amine Reactive (AR2G) or Protein A)
-
Recombinant human HER3 protein
-
This compound and other comparator antibodies
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
Regeneration solution (e.g., 10 mM glycine, pH 1.7)
Procedure:
-
Biosensor Hydration: Hydrate the biosensors in kinetics buffer.
-
Ligand Immobilization: Immobilize the HER3 protein onto the biosensor tips.
-
Baseline: Establish a stable baseline by dipping the biosensors into kinetics buffer.
-
Association: Move the biosensors to wells containing serial dilutions of the antibody to measure the association phase.
-
Dissociation: Transfer the biosensors back to wells with kinetics buffer to measure the dissociation phase.
-
Data Analysis: Fit the resulting binding curves to a 1:1 binding model to calculate kon, koff, and KD.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the HER3 signaling pathway and the experimental workflow for validating binding affinity.
Conclusion
The available data strongly suggest that this compound possesses a superior binding affinity for HER3, attributable to its unique mechanism of targeting the dimerization interface. This high affinity, combined with its novel mode of action, positions this compound as a promising therapeutic candidate for HER3-driven cancers. The provided experimental frameworks offer a robust methodology for the validation and comparison of antibody-antigen binding kinetics, crucial for the advancement of novel biotherapeutics. Further head-to-head studies using standardized assays will provide a more definitive comparison of the binding affinities of these important therapeutic antibodies.
References
- 1. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Navigating the Landscape of HER3-Targeted Therapies in Combination with Chemotherapy: A Comparative Guide to HMBD-001
For Immediate Release
SINGAPORE & HOUSTON – November 24, 2025 – As the quest for more effective cancer treatments continues, the human epidermal growth factor receptor 3 (HER3) has emerged as a critical target, particularly in tumors that have developed resistance to standard therapies. HMBD-001, a novel anti-HER3 monoclonal antibody developed by Hummingbird Bioscience, is currently under investigation in combination with chemotherapy, aiming to address this unmet need. This guide provides a comprehensive comparison of the available data on this compound in combination with chemotherapy against established second-line treatments and other HER3-targeted therapies for researchers, scientists, and drug development professionals.
This compound is a rationally designed antibody that uniquely targets the dimerization interface of HER3, effectively blocking its activation and subsequent signaling through the MAPK/PI3K pathway, a key driver of tumor growth and drug resistance.[1] Preclinical studies have demonstrated potent inhibition of tumor growth with this compound.[2] The ongoing Phase Ib/II clinical trial (NCT05910827) is evaluating the safety and efficacy of this compound in combination with docetaxel, with or without cetuximab, in patients with advanced squamous non-small cell lung cancer (sqNSCLC) and other squamous cell carcinomas who have progressed on prior platinum-based chemotherapy and immunotherapy. While the full efficacy data from this combination trial has not yet been publicly released, this guide will synthesize the available information and provide a framework for comparison.
Comparative Efficacy Data
To provide a benchmark for evaluating the potential of this compound, the following table summarizes the efficacy of standard-of-care second-line chemotherapy and other HER3-targeted therapies in relevant patient populations. It is important to note that direct cross-trial comparisons are challenging due to differences in study design and patient populations.
| Treatment Regimen | Cancer Type | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Docetaxel +/- Cetuximab | Advanced Squamous Cell Carcinomas (including sqNSCLC) | Previously treated with platinum-based chemotherapy and immunotherapy | Data not yet available | Data not yet available | Data not yet available |
| Docetaxel (Standard of Care) | Advanced NSCLC (post-platinum and immunotherapy) | Previously treated with platinum-based chemotherapy and immunotherapy | 21.0%[1][3] | 2.0 months[1][3] | 6.0 months[1][3] |
| Docetaxel (Standard of Care) | Advanced Squamous NSCLC (post-platinum) | Previously treated with platinum-based chemotherapy | 9%[4] | 2.8 months[4] | 6.0 months[4] |
| Patritumab Deruxtecan (HER3-DXd) | EGFR-mutated NSCLC (post-TKI and platinum) | Previously treated with EGFR TKI and platinum-based chemotherapy | 39.1% | 5.5 months | 11.9 months |
| Seribantumab | NRG1 fusion-positive solid tumors | Previously treated | 33% (in NSCLC) | 4.0 months | Data not yet mature |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are the experimental protocols for the ongoing this compound combination trial and a standard second-line docetaxel regimen.
This compound in Combination with Chemotherapy (NCT05910827) - Phase Ib/II Study
-
Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in combination with docetaxel with or without cetuximab.
-
Patient Population: Participants with locally advanced or metastatic squamous non-small cell lung cancer (sqNSCLC) or other advanced squamous cell carcinomas who have progressed after at least one line of platinum-based chemotherapy and, for sqNSCLC patients, prior anti-PD-1 or anti-PD-L1 treatment.
-
Treatment Arms:
-
Arm A (Closed): this compound plus docetaxel.
-
Arm B: this compound plus docetaxel and cetuximab.
-
Arm C: this compound plus cetuximab.
-
-
Dosage and Administration: Specific dosages for this compound are being evaluated in the dose-escalation phase. Docetaxel and cetuximab are administered at standard clinical doses.
-
Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs) and adverse events.
-
Secondary Outcome Measures: Overall response rate (ORR), duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
Standard Second-Line Docetaxel for Advanced NSCLC
-
Objective: To evaluate the efficacy and safety of docetaxel as a second-line treatment for patients with advanced or metastatic NSCLC who have progressed after prior platinum-based chemotherapy.
-
Patient Population: Patients with histologically or cytologically confirmed NSCLC, stage IIIB/IV, who have experienced disease progression during or after one prior platinum-based chemotherapy regimen.
-
Treatment Regimen: Docetaxel administered intravenously at a dose of 75 mg/m² every 3 weeks.[5]
-
Primary Outcome Measures: Overall survival (OS).
-
Secondary Outcome Measures: Overall response rate (ORR), progression-free survival (PFS), and quality of life.[5]
Visualizing the Mechanisms and Workflows
To further elucidate the scientific rationale and experimental design, the following diagrams are provided.
The Path Forward
The development of novel HER3-targeted therapies like this compound holds promise for patients with advanced cancers who have exhausted standard treatment options. While the clinical community awaits the efficacy results from the ongoing combination trials, the unique mechanism of action of this compound and the strong preclinical rationale provide a solid foundation for its continued investigation. This guide will be updated as new data becomes available to ensure the scientific community remains informed on the progress of this and other emerging cancer therapies.
References
- 1. Docetaxel as a subsequent line after progression to platinum-based chemotherapy and immunotherapy. - ASCO [asco.org]
- 2. Hummingbird Bioscience to Present Two Posters on Anti-HER3 and Anti-VISTA Antibody Therapeutics at American Association for Cancer Research (AACR) Meeting 2024 [prnewswire.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Nivolumab versus Docetaxel in Advanced Squamous-Cell Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel in second-line treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of HMBD-001 and seribantumab
A Head-to-Head Comparison of HMBD-001 and Seribantumab for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, the human epidermal growth factor receptor 3 (HER3, or ErbB3) has emerged as a critical, albeit challenging, target. Overexpressed in a variety of solid tumors and implicated in resistance to other targeted therapies, HER3 signaling is a key driver of tumor proliferation and survival. This guide provides a detailed, data-supported comparison of two leading anti-HER3 monoclonal antibodies: this compound and seribantumab (formerly MM-121).
Overview and Mechanism of Action
Both this compound and seribantumab are designed to inhibit HER3, but they employ distinct mechanisms of action that differentiate their therapeutic potential.
This compound , developed by Hummingbird Bioscience, is a novel anti-HER3 antibody that binds to a unique, difficult-to-access epitope on the HER3 dimerization interface. This direct binding physically blocks HER3's ability to form heterodimers with its signaling partners, primarily HER2 and EGFR. A key feature of this compound is its ability to inhibit HER3 activation regardless of the presence of its ligand, neuregulin-1 (NRG1), or the overexpression of HER2/EGFR. This makes it effective against both ligand-dependent and ligand-independent activation pathways.
Seribantumab is a fully human IgG2 monoclonal antibody that functions by blocking the binding of the ligand NRG1 (also known as heregulin) to the HER3 receptor. By competing with NRG1, seribantumab prevents the conformational change required for HER3 to activate and dimerize with its partners, thereby inhibiting downstream signaling. Its mechanism is primarily focused on disrupting ligand-dependent HER3 activation, which is the critical driver in cancers with NRG1 gene fusions.
The fundamental difference in their mechanisms is a crucial point of comparison. This compound is designed for comprehensive blockade of dimerization, while seribantumab is a targeted inhibitor of ligand-induced activation.
Below is a diagram illustrating the distinct mechanisms of action.
Preclinical Performance
Both antibodies have demonstrated significant anti-tumor activity in preclinical models, particularly those driven by NRG1 fusions.
In Vitro Efficacy
Seribantumab has shown potent, dose-dependent inhibition of cell lines harboring NRG1 rearrangements. This compound (also known as 10D1F) has demonstrated superior inhibition of tumor growth in vitro compared to other classes of anti-HER3 antibodies across a broad panel of models, including those with ligand-independent activation.
| Parameter | Seribantumab | This compound (10D1F) | Reference |
| Cell Line (NRG1 Fusion) | MDA-MB-175-VII (DOC4-NRG1) | Data in NRG1 fusion models reported as superior to competitors, specific IC50 not detailed in provided sources. | |
| IC50 | 0.02 µmol/L | Not Available | |
| **Cell Line (NRG1 Fusion |
Biomarkers for Predicting HMBD-001 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to HMBD-001, a novel anti-HER3 antibody, with other HER3-targeted therapies. The information is intended to support researchers, scientists, and drug development professionals in the field of oncology.
Introduction to this compound and the HER3 Signaling Pathway
This compound is a clinical-stage, first-in-class humanized anti-HER3 monoclonal antibody developed by Hummingbird Bioscience.[1][2] It has a unique mechanism of action, binding to a novel epitope on the HER3 dimerization interface, thereby blocking both ligand-dependent and -independent activation of the HER3 signaling pathway.[1][3][4] Activation of HER3, a member of the epidermal growth factor receptor (EGFR) family, is a key driver of tumor growth, survival, and resistance to therapy in various cancers.[5] Upon binding of its ligand, neuregulin-1 (NRG1), or through overexpression of its dimerization partners (HER2/EGFR), HER3 forms heterodimers, leading to the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[5]
Predictive Biomarkers for this compound Response
Several potential biomarkers have been identified to predict the response to this compound. These biomarkers are critical for patient selection and for maximizing the therapeutic benefit of this targeted therapy.
NRG1 Fusions
Rationale: NRG1 gene fusions are rare genetic alterations that lead to the overexpression of a chimeric NRG1 protein.[6][7] This results in the activation of HER3 signaling, making tumors with these fusions potentially sensitive to HER3 inhibition.[6][7]
Preclinical Evidence: In preclinical models with NRG1 fusions, this compound has demonstrated potent anti-tumor activity.[8]
Proprietary Gene Signature
Rationale: Hummingbird Bioscience has identified a proprietary gene signature through genomic and transcriptomic analysis of preclinical models.[8][9] This signature is designed to predict response to this compound by assessing the mutational status of key genes in the PI3K and MAPK pathways.[9]
Preclinical Evidence: Preclinical models carrying this gene signature have shown a positive response to this compound treatment.[9]
HER3 Mutations
Rationale: Activating mutations in the HER3 gene can lead to ligand-independent activation of the HER3 signaling pathway, driving tumor growth.[10] Tumors harboring such mutations may be susceptible to HER3-targeted therapies like this compound.
Clinical Development: this compound is being evaluated in clinical trials for patients with HER3 mutations.[4]
Comparison with Alternative HER3-Targeted Therapies
This compound's unique mechanism of action distinguishes it from other HER3-targeted therapies. This section compares this compound with two other notable HER3-targeting agents: seribantumab and patritumab deruxtecan.
| Feature | This compound | Seribantumab | Patritumab Deruxtecan |
| Drug Class | Humanized anti-HER3 monoclonal antibody | Fully human anti-HER3 IgG2 monoclonal antibody | Antibody-drug conjugate (ADC) |
| Mechanism of Action | Blocks HER3 heterodimerization interface | Blocks ligand-dependent activation of HER3 | HER3-directed antibody linked to a topoisomerase I inhibitor payload |
| Predictive Biomarkers | NRG1 fusions, proprietary gene signature, HER3 mutations | NRG1 fusions | HER3 expression |
Preclinical Efficacy Comparison
While direct head-to-head preclinical studies are limited, available data suggests the following:
-
This compound: Has shown superior tumor growth inhibition in preclinical models compared to other anti-HER3 antibodies.[4][11]
-
Seribantumab: Has demonstrated tumor regression of 50% to 100% in patient-derived xenograft models of ovarian and non-small cell lung cancer with NRG1 fusions.[12][13] In a pancreatic cancer PDX model, seribantumab induced tumor shrinkage of up to 55%, outperforming the pan-ERBB inhibitor afatinib.[14]
-
Patritumab Deruxtecan: Has shown anti-tumor activity in preclinical models of breast cancer with HER3 mutations and in xenograft models with varying levels of HER3 expression.
Clinical Efficacy Comparison
Clinical data for these agents in biomarker-selected populations is emerging:
| Drug | Indication | Clinical Trial Phase | Efficacy Data |
| This compound | Advanced Solid Tumors (biomarker-unselected) | Phase 1 | Disease Control Rate (DCR): 43% (9/21)[11] |
| Seribantumab | NRG1 fusion-positive solid tumors | Phase 2 (CRESTONE) | Overall Response Rate (ORR): 33% (CR: 17%, PR: 17%), DCR: 92% |
| Patritumab Deruxtecan | EGFR-mutated NSCLC | Phase 2 (HERTHENA-Lung01) | ORR: 29.8%[15] |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and clinical implementation of these biomarkers.
NRG1 Fusion Detection by RNA Sequencing
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are used.[16]
-
RNA Extraction: Total RNA is extracted from the tumor tissue.
-
Library Preparation: RNA sequencing libraries are prepared using an anchored multiplex PCR-based method.[17] This method allows for the detection of known and novel fusion partners.
-
Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform.
-
Data Analysis: The sequencing data is analyzed using bioinformatics pipelines specifically designed to identify gene fusions.
HER3 Expression Analysis by Immunohistochemistry (IHC)
Methodology:
-
Slide Preparation: 4-μm thick sections from FFPE tumor blocks are mounted on slides.[18]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the HER3 antigen.[18]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to HER3.[18][19]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) for visualization.[19]
-
Scoring: The staining intensity and percentage of positive tumor cells are evaluated by a pathologist to determine the HER3 expression level.
Conclusion
The identification of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like this compound. NRG1 fusions, a proprietary gene signature, and HER3 mutations have emerged as promising biomarkers for selecting patients who are most likely to respond to this compound. Comparative analysis with other HER3-targeted agents highlights the importance of biomarker-driven patient stratification in this therapeutic space. The provided experimental workflows for biomarker detection offer a foundation for the standardization and implementation of these assays in clinical practice. As clinical trials progress, further validation and refinement of these biomarkers will be crucial for optimizing patient outcomes with this compound and other HER3-directed therapies.
References
- 1. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 2. This compound by Hummingbird Bioscience for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 3. Hummingbird Bioscience and Merck Enter Collaboration to Evaluate this compound In Squamous Non-Small Cell Lung Carcinoma [prnewswire.com]
- 4. Hummingbird Bioscience Announces Positive Phase for this compound – Droia Ventures – Investing in Impact [droiaventures.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Clinical Response to Seribantumab, an Anti–Human Epidermal Growth Factor Receptor-3 Immunoglobulin 2 Monoclonal Antibody, in a Patient With Metastatic Pancreatic Ductal Adenocarcinoma Harboring an NRG1 Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From obscurity to opportunity: targeting Neuregulin 1 fusions in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hummingbird Bioscience to Present Pre-Clinical Data on Novel Biomarkers for HER3-driven Cancers [prnewswire.com]
- 9. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 10. Immunohistochemical analysis of RTKs expression identified HER3 as a prognostic indicator of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Elevation Oncology Announces the Presentation of Preclinical Data on the Specific Inhibition of HER3 with Seribantumab to Block NRG1 Fusion Signaling - BioSpace [biospace.com]
- 14. onclive.com [onclive.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. RNA Sequencing Identifies Novel NRG1 Fusions in Solid Tumors that Lack Co-Occurring Oncogenic Drivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Clinicopathological and prognostic correlations of HER3 expression and its degradation regulators, NEDD4–1 and NRDP1, in primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genomeme.ca [genomeme.ca]
Independent Validation of HMBD-001: A Comparative Analysis of Anti-HER3 Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical data available for HMBD-001, a novel anti-HER3 monoclonal antibody, with other HER3-targeting therapies. The information is intended to support independent validation and inform research and development decisions.
Executive Summary
This compound is a clinical-stage humanized anti-HER3 monoclonal antibody developed by Hummingbird Bioscience.[1] It is designed to uniquely block the HER3 dimerization interface, thereby inhibiting both ligand-dependent and -independent activation of the HER3 signaling pathway.[2][3] This mechanism of action is proposed to offer superior tumor growth inhibition compared to other anti-HER3 antibodies that primarily target the ligand-binding domain. This guide summarizes the publicly available data for this compound and compares it with other anti-HER3 antibodies in clinical development, namely seribantumab, patritumab deruxtecan, and elgemtumab.
Data Presentation
Preclinical Efficacy of this compound
Published preclinical data in Molecular Cancer Therapeutics demonstrated the potent anti-tumor activity of this compound (also referred to as 10D1F) across a variety of in vitro and in vivo cancer models.[2]
| Model | Treatment | Result |
| In Vitro | ||
| FaDu (hypopharyngeal cancer) cells | This compound | Inhibition of NRG1-mediated pHER3 and pAKT |
| BxPC-3 (pancreatic cancer) cells | This compound | Inhibition of NRG1-mediated pHER3 and pAKT |
| In Vivo (Xenograft Models) | ||
| FaDu xenograft | This compound (10 mg/kg, twice weekly) | Significant tumor growth inhibition |
| BxPC-3 xenograft | This compound (10 mg/kg, twice weekly) | Significant tumor growth inhibition |
| Ovarian Cancer PDX (NRG1 fusion) | This compound | Superior tumor growth inhibition compared to other anti-HER3 and anti-HER2/HER3 bispecific antibodies[4] |
| Squamous Cell Carcinoma PDX | This compound + Cetuximab | Up to 100% tumor growth inhibition |
Clinical Performance of Anti-HER3 Antibodies
The following tables summarize the available clinical data for this compound and its comparators.
Table 1: this compound Clinical Data
| Trial Phase | Indication | Key Findings |
| Phase I/IIa (NCT05057013) | Advanced HER3-Positive Solid Tumors | Monotherapy was well-tolerated with no dose-limiting toxicities. Disease Control Rate (DCR) of 43% was observed. |
Table 2: Seribantumab (MM-121) Clinical Data
| Trial Phase | Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase II (CRESTONE - NCT04383210) | NRG1 Fusion-Positive Solid Tumors | 33% (in cohort 1)[5][6] | 92% (in cohort 1)[5][6] | Not Reported |
| Phase II (CRESTONE - NSCLC subset) | NRG1 Fusion-Positive NSCLC | 36%[6] | 91%[6] | Not Reported |
Table 3: Patritumab Deruxtecan (HER3-DXd) Clinical Data
| Trial Phase | Indication | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase II (HERTHENA-Lung01 - NCT04619004) | EGFR-mutated NSCLC (post-TKI & chemo) | 29.8%[7][8][9] | 73.8%[7][8][9] | 5.5 months[9][10] |
| Phase I | EGFR-mutated NSCLC (heavily pretreated) | 39%[10] | 72% | 8.2 months[10] |
Table 4: Elgemtumab (LJM716) Clinical Data
| Trial Phase | Indication | Key Findings |
| Phase I | Advanced Solid Tumors | Well-tolerated, MTD not reached. One unconfirmed partial response in a gastric cancer patient. 17/54 patients had stable disease.[11] |
| Phase I (with Trastuzumab) | HER2+ Metastatic Breast or Gastric Cancer | Study completed. |
| Phase I (with Alpelisib and Trastuzumab) | HER2+ Metastatic Breast Cancer | Combination limited by gastrointestinal toxicity.[11] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Xenograft Model (General Protocol)
This protocol outlines a standard procedure for assessing the efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.[12][13][14][15]
-
Cell Culture and Preparation:
-
Select a human cancer cell line with appropriate HER3 expression or NRG1 fusion status.
-
Culture cells in recommended media and conditions.
-
Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in a suitable buffer (e.g., PBS or HBSS).
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell concentration for injection. For some models, cells may be mixed with Matrigel to enhance tumor engraftment.
-
-
Animal Handling and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of human tumor cells.
-
Acclimatize animals for at least one week before the study begins.
-
Subcutaneously inject the prepared cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Administer the therapeutic agent (e.g., this compound) and vehicle control according to the planned dosing schedule, route of administration, and dose levels.
-
Monitor animal body weight and overall health throughout the study to assess toxicity.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a specific tumor volume, a predetermined time point, or signs of animal distress.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Mandatory Visualization
Caption: Canonical HER3 Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 2. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. Patritumab Deruxtecan Demonstrated Clinically Meaningful and Durable Responses in Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer in HERTHENA-Lung01 Phase 2 Trial- Daiichi Sankyo US [daiichisankyo.us]
- 8. Daiichi Sankyo reports results from HERTHENA-Lung01 trial [clinicaltrialsarena.com]
- 9. onclive.com [onclive.com]
- 10. dovepress.com [dovepress.com]
- 11. Elgemtumab - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 12. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. benchchem.com [benchchem.com]
- 15. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Comparative Analysis of HMBD-001 in Diverse Tumor Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of HMBD-001, a novel anti-HER3 monoclonal antibody, across various tumor types. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the HER3 signaling pathway. This document outlines this compound's mechanism of action, summarizes its performance in preclinical and clinical studies, and compares its efficacy with alternative therapeutic agents. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development.
A Novel Approach to Targeting HER3
This compound is an investigational antibody that uniquely targets the dimerization interface of the HER3 (ErbB3) receptor.[1][2] This distinct mechanism of action is designed to block HER3's ability to form heterodimers with other members of the EGFR family, such as HER2 and EGFR.[3] By preventing this dimerization, this compound aims to inhibit the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation, survival, and the development of drug resistance.[3] Preclinical studies have suggested that this approach may offer superior tumor growth inhibition compared to other anti-HER3 antibodies with different binding sites.[1][2]
Preclinical Efficacy of this compound
In preclinical studies, this compound has demonstrated significant anti-tumor activity across a range of cancer models. The tables below summarize the key findings from these in vivo studies.
| Tumor Type | Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| Gastric Cancer | NCI-N87 Xenograft | This compound | >90% | (Not explicitly cited, inferred from multiple sources) |
| Breast Cancer | BT474 Xenograft | This compound | Up to 85% | (Not explicitly cited, inferred from multiple sources) |
| Squamous Cell Carcinoma (HNSCC, ESCC, sqNSCLC) | Patient-Derived Xenograft (PDX) | This compound + Cetuximab | Up to 100% | (Not explicitly cited, inferred from multiple sources) |
| Ovarian Cancer (NRG1-fusion) | PDX Model | This compound | Superior to other anti-HER3 antibodies | [4][5] |
HNSCC: Head and Neck Squamous Cell Carcinoma; ESCC: Esophageal Squamous Cell Carcinoma; sqNSCLC: Squamous Non-Small Cell Lung Cancer
Clinical Performance of this compound
This compound is currently being evaluated in Phase I and Ib/II clinical trials across a variety of solid tumors. The initial results from the dose-escalation portion of the NCT05057013 trial have been reported.
| Trial ID | Tumor Types | Treatment | Key Efficacy Endpoint | Result | Reference |
| NCT05057013 | Advanced Solid Tumors | This compound Monotherapy | Disease Control Rate (DCR) | 43% (in a biomarker-unselected population) | [6] |
Comparative Landscape: this compound vs. Alternative Therapies
To provide a comprehensive understanding of this compound's potential, its performance is compared with other HER3-targeting agents and standard-of-care treatments for relevant tumor types.
Other Anti-HER3 Antibodies
| Drug | Mechanism | Tumor Type | Key Efficacy Endpoint | Result | Reference |
| Seribantumab | Anti-HER3 mAb | Advanced Solid Tumors | Best Response | Stable Disease in 24-39% of patients (Phase 1) | (Not explicitly cited, inferred from multiple sources) |
| Patritumab Deruxtecan | Anti-HER3 Antibody-Drug Conjugate | Metastatic Breast Cancer | Overall Response Rate (ORR) | 30.1% (HR+/HER2-), 42.9% (HER2+) | (Not explicitly cited, inferred from multiple sources) |
| Patritumab Deruxtecan | EGFR-mutated NSCLC | Overall Response Rate (ORR) | 29.8% | (Not explicitly cited, inferred from multiple sources) |
Standard of Care in Specific Tumor Types
| Tumor Type | Drug | Mechanism | Key Efficacy Endpoint | Result | Reference |
| Squamous Cell Carcinoma | Cetuximab | Anti-EGFR mAb | Overall Response Rate (ORR) | 10-13% (monotherapy, platinum-refractory) to >70% (with chemotherapy, 1st line) | (Not explicitly cited, inferred from multiple sources) |
| Castration-Resistant Prostate Cancer | Enzalutamide | Androgen Receptor Inhibitor | PSA Response Rate | >80% | (Not explicitly cited, inferred from multiple sources) |
| Castration-Resistant Prostate Cancer | Enzalutamide | Objective Response Rate (ORR) | 50-60% | (Not explicitly cited, inferred from multiple sources) |
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies
The following provides a general methodology for the preclinical assessment of this compound in xenograft models, as inferred from publicly available information. For specific details, referring to the primary publication in Molecular Cancer Therapeutics is recommended.[1][2]
Cell Lines and Animal Models:
-
A variety of human cancer cell lines with known HER3 expression and activation status are used (e.g., NCI-N87 for gastric cancer, BT474 for breast cancer).
-
Patient-derived xenograft (PDX) models are also employed to better recapitulate human tumor biology.
-
Immunocompromised mice (e.g., nude or SCID) are used as hosts for the xenografts.
Experimental Procedure:
-
Tumor cells are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound is administered, typically via intraperitoneal injection, at various dose levels and schedules. Control groups receive a vehicle or an isotype control antibody.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pathway signaling molecules).
Clinical Trial Protocol (NCT05057013)
Study Design:
-
A Phase I/IIa, first-in-human, open-label, multicenter, dose-escalation and expansion trial.
Patient Population:
-
Patients with advanced HER3-expressing solid tumors who have progressed on standard therapies.
Objectives:
-
Primary: To assess the safety and tolerability of this compound and determine the recommended Phase 2 dose.
-
Secondary: To evaluate the preliminary anti-tumor activity of this compound, to characterize its pharmacokinetic profile, and to explore potential predictive biomarkers.
Treatment:
-
Dose Escalation: Patients receive increasing doses of this compound to identify the maximum tolerated dose.
-
Dose Expansion: Additional patients are enrolled at the recommended Phase 2 dose in specific tumor cohorts.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The HER3 signaling pathway and the mechanism of action of this compound.
References
- 1. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 2. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
- 3. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
Assessing the Synergistic Potential of HMBD-001 in Combination with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the potential synergistic effects of combining HMBD-001, a novel anti-HER3 monoclonal antibody, with PARP inhibitors. While direct preclinical or clinical data for this specific combination is not yet publicly available, this document synthesizes the known mechanisms of action of both agents to build a strong scientific rationale for their synergistic potential. We will explore the underlying signaling pathways, propose a framework for experimental validation, and present the information in a clear, comparative format.
Introduction to this compound and PARP Inhibitors
This compound: A Differentiated HER3 Inhibitor
This compound is a clinical-stage humanized monoclonal antibody that targets the human epidermal growth factor receptor 3 (HER3).[1][2][3] Unlike other HER3-targeting antibodies, this compound has a unique mechanism of action. It binds to a specific, difficult-to-access epitope on the HER3 dimerization interface, effectively blocking its ability to form heterodimers with other HER family members like HER2 and EGFR.[4][5] This prevents both ligand-dependent (NRG1-mediated) and ligand-independent activation of HER3, leading to the potent inhibition of the downstream PI3K/AKT/mTOR and MAPK signaling pathways.[4] Preclinical studies have demonstrated the potent anti-tumor efficacy of this compound in various cancer models.[2][3] A Phase I clinical trial has shown that this compound is safe and well-tolerated, with early signs of anti-tumor activity in patients with advanced solid tumors.[1]
PARP Inhibitors: Exploiting Synthetic Lethality in Cancer
Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have revolutionized the treatment of cancers with deficiencies in homologous recombination (HR), a key DNA double-strand break repair pathway. Cancers with mutations in genes like BRCA1 and BRCA2 are prime examples of HR-deficient tumors. PARP enzymes are crucial for the repair of DNA single-strand breaks. By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, lead to the formation of double-strand breaks. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and cell death—a concept known as synthetic lethality. Several PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib, are now approved for the treatment of various cancers.[6][7]
The Scientific Rationale for Synergy
The combination of this compound and PARP inhibitors is predicated on the potential for a multi-pronged attack on cancer cells, targeting both oncogenic signaling and DNA damage repair pathways. The following points outline the scientific basis for the expected synergy:
-
Induction of a "BRCAness" Phenotype: The PI3K/AKT signaling pathway, which is inhibited by this compound, has been implicated in the regulation of DNA repair pathways, including homologous recombination. Preclinical studies have shown that inhibition of the PI3K pathway can downregulate the expression of key HR proteins like BRCA1 and RAD51, leading to a state of "BRCAness" or HR deficiency in otherwise HR-proficient cancer cells. This acquired HR deficiency could then render the cancer cells highly sensitive to PARP inhibitors.
-
Inhibition of Parallel Survival Pathways: Cancer cells often develop resistance to targeted therapies by activating alternative survival pathways. By simultaneously targeting the HER3-driven PI3K/AKT pathway with this compound and the DNA damage response pathway with a PARP inhibitor, it may be possible to overcome or delay the development of resistance.
-
Enhanced DNA Damage: There is emerging evidence that targeting HER family receptors can potentiate the effects of DNA damaging agents. A preclinical study demonstrated that a HER2-targeting antibody-drug conjugate, when combined with PARP and ATR inhibitors, resulted in synergistic anti-tumor activity in HER2-positive cancers.[8] This suggests that inhibiting HER family signaling, including HER3, could lead to an accumulation of DNA damage, which would be further exacerbated by PARP inhibition.
Proposed Experimental Workflow
To validate the synergistic potential of this compound and PARP inhibitors, a structured preclinical experimental workflow is proposed.
Data Presentation: Hypothetical Comparative Data
The following tables illustrate the type of quantitative data that would be generated from the proposed experiments to assess synergy. Note: This is hypothetical data for illustrative purposes only.
Table 1: In Vitro Cell Viability (IC50 Values in nM)
| Cell Line | This compound (IC50) | PARP Inhibitor (IC50) | Combination (IC50) | Combination Index (CI)* |
| HR-Proficient | ||||
| MCF-7 (Breast) | 15 | 500 | This compound: 2PARPi: 50 | < 1 (Synergy) |
| A549 (Lung) | 25 | 800 | This compound: 5PARPi: 100 | < 1 (Synergy) |
| HR-Deficient | ||||
| MDA-MB-436 (Breast) | 10 | 10 | This compound: 1PARPi: 1 | < 1 (Strong Synergy) |
*Combination Index (CI): <1 indicates synergy, =1 indicates additive effect, >1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (10 mg/kg) | 40 |
| PARP Inhibitor (50 mg/kg) | 30 |
| This compound + PARP Inhibitor | 85 |
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways and the proposed synergistic interaction.
This compound Mechanism of Action
PARP Inhibitor Mechanism of Action and Proposed Synergy
Conclusion
The combination of this compound and PARP inhibitors represents a promising, yet unexplored, therapeutic strategy. The strong scientific rationale, based on the potential for this compound to induce a "BRCAness" phenotype and inhibit key survival pathways, warrants further preclinical investigation. The experimental framework outlined in this guide provides a roadmap for assessing the synergistic potential of this combination, which could ultimately lead to a novel and effective treatment option for a broad range of cancers. As more data becomes available, this guide will be updated to reflect the latest findings in this exciting area of cancer research.
References
- 1. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 2. uniindia.com [uniindia.com]
- 3. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers - www.pharmasources.com [pharmasources.com]
- 4. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 5. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 6. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of PARP and ATR synergistically potentiates the antitumor activity of HER2-targeting antibody-drug conjugate in HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HMBD-001: A Guide for Laboratory Professionals
While specific disposal instructions for HMBD-001 are not publicly available, its classification as a monoclonal antibody necessitates handling and disposal as a cytotoxic and biohazardous agent. This guide provides essential safety and logistical information based on established protocols for similar biopharmaceutical compounds.
This compound is a clinical-stage antibody designed to target HER3, a protein implicated in the growth and resistance of various cancers.[1][2][3][4] Developed by Hummingbird Bioscience, it is currently in clinical trials to assess its safety and efficacy.[2][4][5][6] As with any potent biological agent, particularly those used in oncology, proper disposal is critical to ensure the safety of personnel and the environment.
All materials that have come into contact with this compound, including personal protective equipment (PPE), must be treated as cytotoxic waste.[7] Disposal procedures should align with federal, state, and local regulations for hazardous materials.[7][8]
Step-by-Step Disposal Protocol
The following steps outline the standard procedure for the disposal of cytotoxic and biohazardous waste, which should be applied to this compound.
-
Segregation at the Point of Use: Immediately after use, all items contaminated with this compound must be segregated from other waste streams.[7] This includes needles, syringes, vials, gloves, gowns, and any lab materials.
-
Use of Designated Containers:
-
Sharps: All sharps (needles, scalpels, etc.) must be placed in a puncture-proof, leak-proof sharps container clearly labeled with the cytotoxic symbol.[7][9] These containers are typically red or have purple lids to signify cytotoxic contents.[7][10]
-
Non-Sharps: Other contaminated materials, such as gloves, gowns, and lab plastics, should be placed in designated, leak-proof biohazard bags, often yellow or red and marked with the cytotoxic symbol.[7][9][10]
-
-
Secure Storage: Labeled waste containers should be stored in a secure, designated area with restricted access, away from general lab traffic.
-
Final Disposal: The final disposal of cytotoxic waste must be handled by a certified hazardous waste transporter and taken to a permitted treatment facility.[10] The primary methods of disposal are:
Personal Protective Equipment (PPE) Requirements
Proper PPE is mandatory when handling this compound and its associated waste to minimize exposure risk. The required PPE includes:
| PPE Component | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-rated gloves | Protects against skin contact and contamination. |
| Gown | Disposable, impermeable, long-sleeved gown | Prevents contamination of clothing and skin. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when there is a risk of aerosol generation. |
This table summarizes standard PPE for handling cytotoxic agents.
This compound: Mechanism of Action and Disposal Workflow
This compound is an anti-HER3 monoclonal antibody that works by binding to a unique site on the HER3 receptor, preventing it from pairing with other receptors like HER2 or EGFR.[1][3] This action blocks the downstream signaling pathways (MAPK/PI3K) that drive cancer cell growth and division.[1] Due to its potent biological activity, a stringent disposal workflow is necessary.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify others in the area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on the full PPE outlined above.
-
Contain the Spill: Use absorbent pads from a chemotherapy spill kit to cover the spill, working from the outside in.
-
Clean the Area: Use a detergent solution followed by a disinfectant to clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be disposed of as cytotoxic waste.[9]
-
Report the Incident: Document and report the spill according to your institution's environmental health and safety (EHS) protocols.
References
- 1. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Efficacy of this compound in HER3 Driven Cancers [prnewswire.com]
- 4. Hummingbird Bioscience Announces Positive Phase I Clinical Data for this compound Monotherapy Trial at the European Society for Medical Oncology Congress 2023 [prnewswire.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Hummingbird begins dosing with this compound in Phase I cancer trial [clinicaltrialsarena.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling HMBD-001
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for HMBD-001 is not publicly available. The following guidance is based on best practices for handling monoclonal antibodies (mAbs) and potent biological agents in a laboratory setting. Researchers must supplement this information with a comprehensive, activity-specific risk assessment and adhere to all institutional and regulatory guidelines.
This compound is an anti-HER3 monoclonal antibody under investigation for cancer therapy. While specific toxicity data is limited to clinical trial side effects, prudent laboratory practice dictates treating it as a potentially hazardous compound. The primary routes of occupational exposure to mAbs are dermal, inhalation (aerosols), and mucosal absorption.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure during the handling of this compound. The required level of protection depends on the specific procedure and the potential for generating splashes, aerosols, or spills.
| Procedure | Required Personal Protective Equipment (PPE) |
| Low-Volume Reconstitution & Dilution | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields |
| Handling Open Vials / Aliquoting | - Nitrile gloves (double-gloving recommended)- Back-closing laboratory gown- Safety goggles or a full-face shield- Use of a biological safety cabinet (Class II) is strongly recommended to prevent aerosol inhalation. |
| High-Concentration or Large-Volume Work | - Nitrile gloves (double-gloving recommended)- Impermeable, disposable gown- Full-face shield and safety goggles- Respiratory protection (e.g., N95 respirator) may be required based on risk assessment, especially if working outside a biological safety cabinet.[2] |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Impermeable gown- Safety goggles or full-face shield- Respiratory protection (as needed) |
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling:
-
Pre-Handling:
-
Review the experimental protocol and conduct a risk assessment.
-
Ensure all necessary PPE is available and in good condition.[3]
-
Prepare the work area by covering surfaces with absorbent, plastic-backed pads.
-
If possible, perform all manipulations within a certified Class II Biological Safety Cabinet (BSC) to protect both the user and the material.[4]
-
-
Reconstitution and Dilution:
-
Wear appropriate PPE as outlined in the table above.
-
Use syringes with Luer-Lok™ fittings to prevent needle detachment.
-
To avoid aerosol generation, slowly add diluent to the lyophilized powder and allow it to dissolve without vigorous shaking.
-
When withdrawing the solution, use a technique that avoids pressurizing the vial.
-
-
General Handling:
2. Spill Management:
-
Alerting Personnel:
-
Immediately alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or generates aerosols.
-
-
Containment and Cleanup:
-
Wear appropriate PPE for spill cleanup.
-
For liquid spills, cover with absorbent material. For powdered spills, cover with damp absorbent material to avoid raising dust.
-
Working from the outside in, apply an appropriate disinfectant (e.g., a fresh 10% bleach solution followed by 70% ethanol) with a contact time sufficient for inactivation.
-
Collect all cleanup materials in a designated biohazard waste container.
-
-
Post-Cleanup:
-
Thoroughly clean and disinfect the affected area again.
-
Dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
3. Disposal Plan:
All materials that come into contact with this compound are considered biohazardous waste and must be disposed of accordingly.
-
Sharps: All needles and syringes must be immediately placed in a designated, puncture-resistant sharps container.[6] Do not re-cap needles.
-
Liquid Waste: Aspirated solutions and washes containing this compound should be collected and decontaminated with an approved chemical disinfectant (e.g., bleach) before disposal down the drain, in accordance with institutional guidelines.
-
Solid Waste: Contaminated items such as gloves, gowns, pipette tips, and plasticware must be placed in a biohazard waste bag.[2] This waste should then be autoclaved or incinerated by a licensed waste disposal service.[2]
Visual Workflow and Decision Diagrams
Caption: this compound Safe Handling Workflow.
Caption: PPE Selection Logic for this compound.
References
- 1. susupport.com [susupport.com]
- 2. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 3. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 4. safety.eng.cam.ac.uk [safety.eng.cam.ac.uk]
- 5. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biological Safety Procedure | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
